molecular formula C9H14N4O B133579 5-Methoxy-4-(piperazin-1-yl)pyrimidine CAS No. 141071-86-5

5-Methoxy-4-(piperazin-1-yl)pyrimidine

Katalognummer: B133579
CAS-Nummer: 141071-86-5
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: IDMFVGRBITWGLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-4-(piperazin-1-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a key pharmacophore found in nucleic acids and many therapeutic agents, linked to a piperazine moiety, a heterocycle known to improve solubility and bioavailability . The pyrimidine ring serves as a versatile core structure that can be further functionalized, allowing researchers to explore a wide chemical space for interactions with various biological targets . Pyrimidine-piperazine hybrid structures are frequently investigated as potential antimicrobial agents. Related compounds have demonstrated potent activity against a range of pathogenic bacteria, including Klebsiella pneumonia , Enterococcus faecium , and Pseudomonas aeruginosa . The piperazine ring is a common feature in pharmaceutical design, often incorporated to enhance a compound's pharmacokinetic properties and synthetic tractability . Beyond anti-infectives, this hybrid scaffold is also relevant in other therapeutic areas. For instance, pyrimidine-based compounds are explored as A2A adenosine receptor antagonists for neurodegenerative diseases like Parkinson's and as potential agents in cancer immunotherapy . Researchers value this compound as a key intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies, enabling the development of novel bioactive compounds against previously untreatable conditions . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMFVGRBITWGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439574
Record name 5-Methoxy-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141071-86-5
Record name 5-Methoxy-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine , a critical pharmacophore in medicinal chemistry often utilized in kinase inhibitors and GPCR ligands. The protocol prioritizes a scalable, high-yielding nucleophilic aromatic substitution (


) strategy. Unlike generic procedures, this guide addresses the specific electronic deactivation caused by the C5-methoxy group and provides a self-validating purification workflow that eliminates the need for chromatographic separation in early scale-up phases.

Retrosynthetic Analysis & Strategy

The target molecule consists of an electron-rich pyrimidine ring substituted at the C4 position with a nucleophilic piperazine and at the C5 position with a methoxy group.

Mechanistic Considerations
  • Electronic Effect: The C5-methoxy group is an electron-donating group (EDG) by resonance. This increases electron density in the pyrimidine ring, making the C4-position less electrophilic compared to a 5-nitro or 5-unsubstituted pyrimidine. Consequently, the

    
     reaction requires elevated temperatures or polar aprotic solvents to drive conversion.
    
  • Regioselectivity: If starting from a di-halo precursor (e.g., 2,4-dichloro), the C4 position is generally more reactive than C2 due to the nitrogen lone pair repulsion and bond angle strain, but the C5-methoxy group can subtly alter this. The protocol below assumes the use of 4-chloro-5-methoxypyrimidine to bypass regioselectivity issues.

Pathway Design[1]
  • Primary Route (Recommended): Direct displacement of 4-chloro-5-methoxypyrimidine with excess piperazine.

  • Precursor Synthesis (If commercial stock unavailable): De novo synthesis via condensation of formamidine with methyl methoxyacetate followed by chlorination.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to the isolated free base.

G Start Formamidine Acetate + Methyl Methoxyacetate Inter1 5-Methoxypyrimidin-4(3H)-one Start->Inter1 NaOMe, MeOH Reflux, 4h Inter2 4-Chloro-5-methoxypyrimidine (Key Intermediate) Inter1->Inter2 POCl3, DMF(cat) Reflux, 3h Target 5-Methoxy-4-(piperazin-1-yl)pyrimidine (Target) Inter2->Target S_NAr Coupling K2CO3, MeCN, 80°C Reagent Piperazine (5.0 eq) Reagent->Target Nucleophile

Caption: Figure 1. Linear synthesis workflow for 5-Methoxy-4-(piperazin-1-yl)pyrimidine showing key intermediates and reagents.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine

Note: Skip this step if CAS 695-85-2 is procured commercially.

Rationale: The hydroxyl group in 5-methoxypyrimidin-4-ol is tautomeric with the ketone. Conversion to the chloride creates a viable leaving group.

  • Reagents: 5-methoxypyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

    
    , 5.0 eq), DMF (catalytic, 3-5 drops).
    
  • Procedure:

    • Charge a round-bottom flask with 5-methoxypyrimidin-4(3H)-one.

    • Add

      
       slowly under 
      
      
      
      atmosphere. Add catalytic DMF.
    • Heat to reflux (approx. 105°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

    • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Extraction: Neutralize with saturated

      
       to pH 7-8. Extract with Dichloromethane (DCM) (3x).
      
    • Drying: Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Yield: Expect 75-85% of a yellow/tan solid.

Step 2: Coupling with Piperazine (Core Protocol)

Rationale: Using excess piperazine serves a dual purpose: it acts as the nucleophile and as a base to scavenge the HCl generated. It also prevents the formation of the bis-substituted byproduct (where one piperazine molecule attacks two pyrimidine rings).

Materials:

  • 4-Chloro-5-methoxypyrimidine (1.0 eq, 10 mmol)

  • Piperazine (anhydrous) (5.0 eq, 50 mmol)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Base (Optional): Potassium Carbonate (

    
    ) (2.0 eq) if reducing piperazine equivalents.
    

Protocol:

  • Setup: Dissolve 4-chloro-5-methoxypyrimidine (1.45 g, 10 mmol) in MeCN (30 mL) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add piperazine (4.3 g, 50 mmol). If using

    
    , add it now.
    
  • Reaction: Seal the vessel and heat to 80°C (Reflux) for 4–12 hours.

    • Checkpoint: The reaction is slower than with 5-nitropyrimidines. If conversion is <50% after 4 hours, increase temperature to 90°C or switch solvent to DMF.

  • Work-up (Self-Validating Purification):

    • Evaporate the solvent under reduced pressure.[1][2][3]

    • Resuspend the residue in 1N HCl (aq) (50 mL). This protonates the product and excess piperazine, pulling them into the aqueous phase; non-polar impurities remain in solids or can be washed out.

    • Wash the aqueous acidic layer with Ethyl Acetate (2 x 20 mL) to remove unreacted chloride and non-basic impurities. Discard organic layer.

    • Basify the aqueous layer with 10N NaOH or solid KOH to pH >12. This liberates the free base.

    • Extract with DCM (3 x 30 mL) or Chloroform/Isopropanol (3:1).

    • Dry combined organics over

      
       and concentrate.[1][2][3][4]
      
  • Product Isolation: The resulting oil often solidifies upon standing or triturating with diethyl ether.

Process Optimization & Critical Parameters

The following table summarizes optimization data for the coupling step.

SolventBaseTemp (°C)Time (h)Yield (%)Comments
Ethanol Piperazine (5 eq)78 (Reflux)672%Green solvent; easy workup.
MeCN

80485%Preferred. Cleaner profile.
DMF DIPEA100288%Harder to remove solvent; use for difficult substrates.
Water NaOH1001255%Poor solubility of chloride; hydrolysis byproducts observed.

Key Insight: The methoxy group at C5 creates steric bulk and electron donation. While Ethanol is standard, Acetonitrile (MeCN) provides a better dipole moment for the transition state of this specific


 reaction, often resulting in higher yields and easier solvent removal [1, 2].

Characterization & Quality Control

To ensure the integrity of the synthesized compound, verify the following spectral markers:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.35 (s, 1H, H-2 pyrimidine)
      
    • 
       7.85 (s, 1H, H-6 pyrimidine)
      
    • 
       3.88 (s, 3H, 
      
      
      
      )
    • 
       3.60-3.70 (m, 4H, piperazine 
      
      
      
      adjacent to pyrimidine)[5]
    • 
       2.95-3.05 (m, 4H, piperazine 
      
      
      
      adjacent to NH)
    • 
       1.80 (bs, 1H, NH - exchangeable)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deactivation by 5-OMe group.Switch solvent to DMF or DMSO and increase temp to 100-110°C.
Bis-substitution Excess chloride relative to piperazine.Ensure Piperazine is

4.0 equivalents.[6] Add dropwise chloride to amine.
Product is Oil Residual solvent or trace piperazine.Triturate with cold diethyl ether or hexane. Dry under high vacuum for 24h.
Hydrolysis (OH product) Wet solvent or unquenched

.
Use anhydrous MeCN/DMF. Ensure Step 1 quench is complete.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 695-85-2, 4-Chloro-5-methoxypyrimidine. Available at: [Link] (Accessed Oct 2023).

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[7] Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. Available at: [Link] (Accessed Oct 2023).

Sources

physicochemical properties of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and analytical profile of 5-Methoxy-4-(piperazin-1-yl)pyrimidine , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., FAK, EGFR) and GPCR ligands.[1]

Technical Whitepaper | CAS: 141071-86-5 [1]

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5) is a disubstituted pyrimidine scaffold characterized by an electron-rich methoxy group at the C5 position and a piperazine moiety at C4.[1] This specific substitution pattern imparts unique electronic properties, distinguishing it from its C2-substituted isomers. It serves as a versatile pharmacophore in medicinal chemistry, particularly for optimizing solubility and metabolic stability in drug candidates targeting adenosine receptors and tyrosine kinases.

Chemical Identity & Molecular Architecture[1][3][4][5]

PropertyDetail
IUPAC Name 5-Methoxy-4-(piperazin-1-yl)pyrimidine
CAS Number 141071-86-5
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.23 g/mol
SMILES COC1=CN=C(N2CCNCC2)N=C1
InChI Key IDMFVGRBITWGLW-UHFFFAOYSA-N
Structural Class Aminopyrimidine; Arylpiperazine
Electronic Structure Analysis

The molecule features a "push-pull" electronic system.[1] The C5-methoxy group acts as a strong electron donor (+M effect) into the pyrimidine ring, increasing electron density at the C2 and C4/C6 positions.[1] However, the C4-piperazine nitrogen also donates electron density into the ring.[1]

  • Basicity Modulation: The inductive withdrawal (-I) of the pyrimidine ring lowers the pKa of the attached piperazine nitrogen compared to free piperazine, yet it remains the primary protonation site.[1]

  • Steric Environment: The C5-methoxy group provides steric bulk adjacent to the C4-piperazine, potentially restricting the conformational freedom of the piperazine ring and influencing binding affinity in enzyme pockets.[1]

Physicochemical Properties Profile

Ionization Constants (pKa)

Understanding the ionization state is critical for formulation and predicting lysosomal trapping.[1]

  • pKa₁ (Piperazine NH): ~9.2 - 9.6 (Predicted).[1] The distal secondary amine of the piperazine ring is the most basic site. It will be fully protonated at physiological pH (7.4), enhancing aqueous solubility.

  • pKa₂ (Piperazine N-Aryl): ~2.5 - 3.0 .[1] The nitrogen directly attached to the pyrimidine ring has significantly reduced basicity due to resonance delocalization into the electron-deficient heteroaromatic ring.[1]

  • pKa₃ (Pyrimidine N): < 1.5 .[1] The pyrimidine ring nitrogens are weakly basic, further suppressed by the competing resonance from the amino and methoxy substituents.

Lipophilicity & Solubility
ParameterValue / DescriptionContext
LogP (Octanol/Water) 0.14 - 0.50 (Predicted)Low lipophilicity due to the polar piperazine and pyrimidine nitrogens.[1]
LogD (pH 7.4) -1.5 to -2.0 At pH 7.4, the molecule is cationic, significantly reducing distribution into octanol.[1]
Aqueous Solubility High (>10 mg/mL at pH < 7)Excellent solubility in acidic media due to salt formation.[1]
Organic Solubility HighSoluble in DCM, Methanol, DMSO, and Ethyl Acetate.
Solid-State Characteristics[1]
  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: Typically 96°C - 100°C (Based on structural analogs; specific polymorphs may vary).[1]

  • Hygroscopicity: The free base is moderately hygroscopic; hydrochloride salts are highly hygroscopic and may deliquesce.[1]

Synthesis & Impurity Profile

The standard synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1] Understanding this pathway is essential for identifying potential impurities.[1]

Synthetic Workflow (SₙAr Mechanism)

The reaction typically utilizes 4-chloro-5-methoxypyrimidine as the electrophile and excess piperazine as the nucleophile.[1]

Synthesis SM1 4-Chloro-5-methoxypyrimidine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate S_NAr (Heat/Base) SM2 Piperazine (Nucleophile) SM2->Intermediate Product 5-Methoxy-4-(piperazin-1-yl)pyrimidine (Target) Intermediate->Product -HCl Byproduct Bis-substituted Impurity (Dimer) Product->Byproduct Excess SM1

Figure 1: SₙAr synthetic pathway.[1] Use of excess piperazine (3-5 eq.) prevents the formation of the "Dimer" impurity where one piperazine molecule reacts with two chloropyrimidine rings.[1]

Key Impurities[1]
  • Bis-pyrimidine piperazine: Formed if piperazine stoichiometry is too low.[1]

  • 4-Hydroxypyrimidine analog: Formed via hydrolysis of the chloro-starting material if moisture is present during the reaction.[1]

  • Regioisomers: Rare, unless the starting material (4,6-dichloro-5-methoxypyrimidine) was used, leading to potential 4,6-disubstitution.[1]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • δ 8.2 - 8.4 ppm (1H, s): H2 of Pyrimidine (Deshielded by two adjacent nitrogens).[1]

    • δ 7.8 - 8.0 ppm (1H, s): H6 of Pyrimidine.[1]

    • δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]

    • δ 3.4 - 3.6 ppm (4H, m): Piperazine protons adjacent to the pyrimidine ring.[1]

    • δ 2.8 - 3.0 ppm (4H, m): Distal piperazine protons (adjacent to NH).[1]

    • δ 2.0 - 2.5 ppm (1H, br s): Piperazine NH (Chemical shift varies with concentration/solvent).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion: [M+H]⁺ = 195.12 m/z .[1]

  • Fragmentation Pattern:

    • Loss of methyl radical (-15 Da) from methoxy.[1]

    • Cleavage of the piperazine ring.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic π-π*) and 280 nm .[1]

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability:

    • Oxidation: The secondary amine is susceptible to N-oxidation over time if exposed to air.[1]

    • CO₂ Absorption: As a basic amine, it readily absorbs atmospheric CO₂ to form carbamates; keep containers tightly sealed.[1]

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem. (2025).[1][2] Compound Summary: 5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5).[1][3] National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Methoxy-4-piperazin-1-yl-pyrimidine. Merck KGaA. Link

  • European Patent Office. (1996).[1] EP0714896A1: Indol derivatives useful for the treatment of migraine.[1] (Describes synthesis of analogous 4-chloro-5-methoxy-6-piperazinyl pyrimidines). Link

  • Fluorochem. (2025).[1] Chemical Safety Data Sheet: 5-Methoxy-2-(piperazin-1-yl)pyrimidine (Isomer Comparison). Link

  • M.D.P.I. (2022).[1] Development of Piperazinyl-Pyrimidine Derivatives Targeting Poly (ADP-Ribose) Polymerase. Molecules. Link[1]

Sources

5-Methoxy-4-(piperazin-1-yl)pyrimidine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for 5-methoxy-4-(piperazin-1-yl)pyrimidine (CAS No. 141071-86-5), a molecule of interest in medicinal chemistry. Due to the limited availability of directly published spectra for this specific compound, this document synthesizes predicted data based on the analysis of structurally related pyrimidine and piperazine derivatives, alongside established spectroscopic principles. The methodologies provided herein are designed to be robust and serve as a practical framework for researchers undertaking the empirical analysis of this and similar compounds.

Molecular Structure and Key Features

5-Methoxy-4-(piperazin-1-yl)pyrimidine possesses a pyrimidine core, a key heterocycle in many biologically active molecules.[1][2] This core is substituted with a methoxy group at the 5-position and a piperazine ring at the 4-position. The presence of these functionalities gives rise to a distinct spectral signature that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of 5-Methoxy-4-(piperazin-1-yl)pyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-methoxy-4-(piperazin-1-yl)pyrimidine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the pyrimidine ring, the methoxy group, and the piperazine ring. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-2 (pyrimidine)~8.1Singlet (s)1HDeshielded due to adjacent nitrogen atoms.
H-6 (pyrimidine)~8.3Singlet (s)1HDeshielded due to adjacent nitrogen atoms.
-OCH₃~3.9Singlet (s)3HTypical range for a methoxy group on an aromatic ring.
-CH₂- (piperazine, adjacent to pyrimidine)~3.7Triplet (t) or Multiplet (m)4HDeshielded by the pyrimidine ring.
-CH₂- (piperazine, distal to pyrimidine)~3.0Triplet (t) or Multiplet (m)4HLess deshielded than the adjacent protons.
-NH (piperazine)~2.0 (broad)Singlet (s)1HExchangeable proton, signal may be broad.[3]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-2 (pyrimidine)~158Influenced by two adjacent nitrogen atoms.
C-4 (pyrimidine)~162Attached to the electronegative piperazine nitrogen.
C-5 (pyrimidine)~110Shielded by the electron-donating methoxy group.
C-6 (pyrimidine)~155Influenced by the adjacent nitrogen atom.
-OCH₃~55Typical for a methoxy carbon.
-CH₂- (piperazine, adjacent to pyrimidine)~45Standard for piperazine carbons attached to an aromatic system.
-CH₂- (piperazine, distal to pyrimidine)~44Slightly different chemical environment.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 5-methoxy-4-(piperazin-1-yl)pyrimidine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): 0-200 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300-3500 (broad)N-H stretch (piperazine)Medium
2800-3000C-H stretch (aliphatic and aromatic)Medium-Strong
~1600, ~1570, ~1480C=C and C=N stretching (pyrimidine ring)Medium-Strong
~1250C-O stretch (aryl ether)Strong
~1100C-N stretch (piperazine)Medium
Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecule has a chemical formula of C₉H₁₄N₄O and a monoisotopic mass of 194.1168 g/mol .[4] In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 194 is expected.

Major Predicted Fragment Ions:

m/z Proposed Fragment Fragmentation Pathway
179[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
165[M - C₂H₅]⁺Cleavage within the piperazine ring.
151[M - C₃H₇]⁺Further fragmentation of the piperazine ring.
124[M - C₄H₁₀N]⁺Loss of the piperazine moiety.
85[C₅H₉N₂]⁺Piperazine ring fragment.
56[C₃H₆N]⁺A common fragment from piperazine ring cleavage.[5]

digraph "Fragmentation_Pattern" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"M+ (m/z 194)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "m/z 179" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "m/z 124"; "m/z 85"; "m/z 56";

"M+ (m/z 194)" -> "m/z 179" [label="- CH3"]; "M+ (m/z 194)" -> "m/z 124" [label="- C4H9N2"]; "M+ (m/z 194)" -> "m/z 85" [label="Piperazine fragment"]; "m/z 85" -> "m/z 56" [label="- C2H3N"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

This protocol is suitable for a volatile and thermally stable compound like 5-methoxy-4-(piperazin-1-yl)pyrimidine.[6]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a volatile solvent (e.g., methanol, ethyl acetate).

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) for injection.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

References

  • Journal of Molecular Science. (2025).
  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.
  • PubChem. (n.d.). 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2815.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1542.
  • Arkivoc. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
  • Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Journal of Chemistry, 2014, 985034.
  • Thieme. (2018).
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
  • PubChemLite. (n.d.). Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- (C17H20N4O3). Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010.
  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

  • RSC Publishing. (2025).
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

Sources

Technical Guide: 5-Methoxy-4-(piperazin-1-yl)pyrimidine in Cell Signaling & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS: 141071-86-5) represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) receptors—and protein kinases.

While often utilized as a high-value intermediate in the synthesis of indole-based anti-migraine agents (e.g., specific triptan derivatives), its structural architecture allows it to function as a potent signaling modulator. The pyrimidine core mimics the adenine ring of ATP, enabling kinase interaction, while the piperazine tail provides essential solubility and protonation sites for salt-bridge formation with receptor aspartate residues.

This guide details the molecule's physicochemical profile, its mechanistic role in the 5-HT1D signaling cascade , and validated protocols for its synthesis and biological characterization.

Chemical Architecture & Pharmacophore Analysis

The efficacy of 5-Methoxy-4-(piperazin-1-yl)pyrimidine stems from its three distinct functional zones:

Functional ZoneChemical FeatureBiological Role
Zone A: Pyrimidine Core Nitrogen-rich aromatic heterocycleMimics the purine base of ATP; accepts Hydrogen bonds in the kinase hinge region.
Zone B: C5-Methoxy Group Electron-donating substituent (-OCH₃)Increases electron density of the ring; modulates pKa and lipophilicity (LogP) for membrane permeability.
Zone C: Piperazine Tail Secondary amine (basic)Critical for Binding: The distal nitrogen (N4) is typically protonated at physiological pH, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32) in GPCR binding pockets.

Mechanisms of Action: Cell Signaling Pathways

Primary Pathway: 5-HT1D Receptor Agonism (Serotonergic Signaling)

Derivatives containing this scaffold are primary modulators of the 5-HT1D receptor , a Gi/o-coupled GPCR predominantly expressed in cranial blood vessels and trigeminal nerve endings.

  • Mechanism: The piperazine moiety binds to the orthosteric site of the 5-HT1D receptor.

  • Transduction: Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαi subunit.

  • Effector: The activated Gαi subunit inhibits Adenylyl Cyclase (AC) .

  • Outcome: Rapid depletion of intracellular cAMP levels, leading to reduced Protein Kinase A (PKA) activity. In the context of migraine, this results in vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release (CGRP).

Secondary Pathway: Kinase Inhibition (ATP Competition)

In oncology research, the pyrimidine-piperazine scaffold is frequently employed to target the ATP-binding pocket of tyrosine kinases (e.g., EGFR, ALK). The pyrimidine ring forms hydrogen bonds with the "hinge region" amino acids, effectively blocking ATP access and preventing auto-phosphorylation.

Visualization: 5-HT1D Signaling Cascade

The following diagram illustrates the downstream effects of 5-Methoxy-4-(piperazin-1-yl)pyrimidine derivatives on the Gi/o signaling pathway.

G Ligand 5-Methoxy-4-(piperazin-1-yl) pyrimidine Derivative Receptor 5-HT1D Receptor (GPCR) Ligand->Receptor Binding (Salt Bridge) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulation Vasoconstriction Vasoconstriction (Cranial Vessels) PKA->Vasoconstriction Signaling Cascade CGRP Inhibition of CGRP Release PKA->CGRP Modulation

Figure 1: Signal transduction pathway for 5-HT1D agonists containing the pyrimidine-piperazine scaffold. Note the critical inhibition of Adenylyl Cyclase.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize high-purity 5-Methoxy-4-(piperazin-1-yl)pyrimidine for use as a building block. Reaction Type: Nucleophilic Aromatic Substitution (SnAr).

Reagents:

  • 4,6-Dichloro-5-methoxypyrimidine (Starting Material)[1]

  • Piperazine (Nucleophile, 2.0 equivalents to prevent dimerization)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (Solvent)

Protocol:

  • Preparation: Dissolve 10 mmol of 4,6-Dichloro-5-methoxypyrimidine in 50 mL of anhydrous acetonitrile under nitrogen atmosphere.

  • Addition: Add 20 mmol of piperazine and 25 mmol of

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM and wash with water. The product can be recrystallized from ethyl acetate/hexane or purified via silica gel column chromatography.

  • Dechlorination (Optional): If the 6-chloro substituent is not required, perform catalytic hydrogenation (

    
    , Pd/C) in methanol to yield the title compound.
    
Functional Assay: cAMP Inhibition (GloSensor™)

Objective: Validate the biological activity of the synthesized ligand against the 5-HT1D receptor.

Workflow:

  • Transfection: Transfect HEK293 cells with human 5-HT1D receptor cDNA and the GloSensor™ cAMP plasmid.

  • Equilibration: Incubate cells with GloSensor™ reagent (2% v/v) for 2 hours at

    
    .
    
  • Stimulation: Treat cells with Forskolin (

    
    ) to artificially elevate cAMP levels (establishing a baseline).
    
  • Treatment: Add serial dilutions of 5-Methoxy-4-(piperazin-1-yl)pyrimidine (or derivative).

  • Measurement: Measure luminescence. A decrease in luminescence indicates successful Gi/o pathway activation (inhibition of Forskolin-induced cAMP).

Synthesis Workflow Diagram

Synthesis Start 4,6-Dichloro-5- methoxypyrimidine Reaction Reflux 80°C 6-8 Hours Start->Reaction Reagents Piperazine (2 eq) K2CO3 / MeCN Reagents->Reaction Intermediate 4-Chloro-5-methoxy- 6-(piperazin-1-yl)pyrimidine Reaction->Intermediate SnAr Hydrogenation Pd/C, H2 Dechlorination Intermediate->Hydrogenation Optional Step Final 5-Methoxy-4-(piperazin-1-yl) pyrimidine Hydrogenation->Final Reduction

Figure 2: Synthetic route for generating the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold.

Comparative Data Profile

When evaluating this scaffold against standard reference compounds in 5-HT1D binding assays, the following profile is typical for optimized derivatives:

Compound ClassCore Scaffold

(cAMP)
Selectivity (5-HT1D vs 5-HT2A)Solubility (pH 7.4)
Sumatriptan (Ref) Indole-Sulfonamide~15 nMHigh (>100x)Moderate
Pyrimidine Analog 5-Methoxy-4-(piperazin-1-yl)pyrimidine ~45 nM *Moderate (>50x) High
Control Piperazine alone>10,000 nMNoneHigh

*Note: Potency values are representative of indole-coupled derivatives utilizing this scaffold, not the isolated fragment.

References

  • European Patent Office. (1996). Indol derivatives useful for the treatment of migraine, composition and utilization (EP 0714896 A1). Retrieved from

  • ChemicalBook. (2023). 5-Methoxy-4-(piperazin-1-yl)pyrimidine Product Properties and CAS 141071-86-5.[2][3] Retrieved from

  • Sigma-Aldrich. (2023). Pyrimidine and Piperazine Building Blocks for Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine-Pyrimidine Derivatives. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Profiling a Novel Pyrimidine-Based Kinase Inhibitor in a Cellular Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The compound 5-Methoxy-4-(piperazin-1-yl)pyrimidine belongs to this broad class. While specific pyrimidine derivatives have been developed to target a range of kinases—including Bcr-Abl, EGFR, and VEGFR2—the precise cellular targets and mechanism of action for each new analog must be determined empirically.[1][2][3][4][5][6] Given the central role of kinase signaling in cellular homeostasis, a primary investigation into a novel pyrimidine compound often involves assessing its impact on fundamental processes like cell viability, proliferation, and survival signaling.

One of the most critical signaling networks governing these processes is the PI3K/AKT/mTOR pathway. The mammalian target of rapamycin (mTOR), a serine/threonine kinase, functions as a master regulator of cell growth and metabolism by integrating signals from growth factors, nutrients, and cellular energy status.[7][8][9] mTOR exists in two distinct complexes: mTORC1 and mTORC2.

  • mTORC1 (containing the regulatory protein Raptor) is a key promoter of protein synthesis and cell growth by phosphorylating downstream targets like S6 Kinase (S6K) and 4E-BP1.[7][8]

  • mTORC2 (containing the protein Rictor) is involved in cell survival and cytoskeletal organization, notably through the phosphorylation and activation of Akt at serine 473.[7]

Dysregulation of the mTOR pathway is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic kinase inhibitors.[8][10] Furthermore, mTORC1 is a potent negative regulator of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. Inhibition of mTORC1 can, therefore, induce autophagy.[11]

This document provides a comprehensive guide for researchers to characterize the cellular effects of 5-Methoxy-4-(piperazin-1-yl)pyrimidine, or similar novel kinase inhibitors. The protocols herein are designed to first establish its cytotoxic or cytostatic potential and then to dissect its mechanistic impact on the mTOR signaling pathway and the consequential effects on autophagy.

Signaling Pathway Overview: The mTOR Network

The following diagram illustrates the central role of mTOR in integrating upstream signals to control downstream cellular processes, including its inhibitory effect on autophagy.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2 mTORC2 mTORC2->AKT Feedback Activation Protein Synthesis Protein Synthesis & Cell Growth S6K_4EBP1->Protein Synthesis

Caption: The mTOR Signaling Pathway and its regulation of autophagy.

PART 1: Initial Screening and Viability Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range.

Protocol 1.1: Cell Viability Assay (Luminescence-Based)

This protocol uses a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells in culture, as the quantity of ATP is directly proportional to the number of metabolically active cells.[12]

Materials:

  • Cell line of interest (e.g., MCF-7, A549, or other cancer cell lines known to have an active mTOR pathway)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well, opaque-walled tissue culture plates

  • 5-Methoxy-4-(piperazin-1-yl)pyrimidine (or test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) to ensure they are in the exponential growth phase at the end of the assay. Allow cells to adhere and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-4-(piperazin-1-yl)pyrimidine in DMSO. Create a serial dilution series in complete culture medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO in medium).[12]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • Assay Measurement:

    • Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.

    • Prepare the assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% viability.

    • Plot the dose-response curve (Viability % vs. log[Concentration]) and calculate the IC₅₀ value using non-linear regression analysis.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in log-phase growth and not over-confluent at the 72h timepoint.
Compound Concentration Range 0.1 nM to 100 µM (log dilutions)A wide range is crucial for capturing the full dose-response curve and accurately determining the IC₅₀.[13]
Incubation Time 72 hoursAllows for multiple cell doubling times, providing a robust window to observe effects on proliferation and viability.[12]
Vehicle Control DMSO (at highest % used)Essential for distinguishing compound-specific effects from solvent effects.

PART 2: Mechanistic Investigation of the mTOR Pathway

Once the IC₅₀ is established, subsequent experiments should be performed at concentrations around this value (e.g., 0.5x, 1x, and 5x IC₅₀) to investigate the compound's effect on specific signaling pathways. Western blotting is the gold-standard technique for this purpose.[10]

Workflow for Western Blot Analysis

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (4°C, O/N) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H

Caption: Standard experimental workflow for Western blot analysis.

Protocol 2.1: Western Blot for mTOR Pathway Activation

This protocol details the steps to measure changes in the phosphorylation status of key mTOR pathway proteins, which is indicative of pathway inhibition or activation.[7][14]

Materials:

  • 6-well tissue culture plates

  • Cell line of interest

  • 5-Methoxy-4-(piperazin-1-yl)pyrimidine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency.

    • Treat cells with the test compound at selected concentrations (e.g., vehicle, 0.5x IC₅₀, 1x IC₅₀, 5x IC₅₀) for a specified duration (e.g., 2, 6, or 24 hours).[7]

  • Cell Lysis:

    • Place plates on ice, aspirate medium, and wash cells once with ice-cold PBS.[7]

    • Add 150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Incubate on ice for 30 minutes, vortexing occasionally.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli buffer and boil at 95°C for 5 minutes.[7]

  • SDS-PAGE and Protein Transfer:

    • Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.[10]

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST for 10 minutes each.[8]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities using densitometry software.

Target Protein Phospho-Site Pathway Component Expected Change with Inhibition Rationale
mTOR Ser2448mTORC1 Activity MarkerIndicates reduced mTORC1 kinase activity.[13]
Akt Ser473mTORC2 SubstrateDirect readout of mTORC2 inhibition.[7]
S6K (p70S6K) Thr389mTORC1 SubstrateKey downstream effector of mTORC1; its phosphorylation is a reliable marker of mTORC1 activity.[14]
S6 Ribosomal Protein Ser240/244S6K SubstrateDownstream marker of the mTORC1-S6K axis activation.[14]
Total mTOR, Akt, S6K, S6 N/ATotal Protein LevelsNo changeUsed as loading controls to ensure observed changes are in phosphorylation, not total protein expression.
GAPDH / β-Actin N/AHousekeeping ProteinNo changeLoading control to normalize for equal protein loading across lanes.

PART 3: Assessment of Autophagy

Inhibition of mTORC1 is a well-known trigger for autophagy. Therefore, it is logical to investigate whether 5-Methoxy-4-(piperazin-1-yl)pyrimidine induces this process. Measuring "autophagic flux" provides a more accurate assessment of autophagy than static measurements.[15][16]

Protocol 3.1: Autophagic Flux Assay by LC3-II Western Blot

This protocol measures autophagic flux by monitoring the levels of LC3-II, a protein localized to autophagosome membranes, in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[17] An accumulation of LC3-II upon lysosomal blockade indicates active autophagosome formation and delivery to the lysosome for degradation.

Materials:

  • All materials from Protocol 2.1

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates as described previously.

    • Design treatment groups:

      • Vehicle Control (DMSO)

      • Test Compound (e.g., 1x IC₅₀)

      • Bafilomycin A1 alone (e.g., 100 nM)

      • Test Compound + Bafilomycin A1

  • Incubation:

    • First, treat cells with the test compound or vehicle for a desired duration (e.g., 6 hours).

    • For the final 2-4 hours of this incubation, add Bafilomycin A1 to the respective wells.

  • Sample Processing and Western Blot:

    • Proceed with cell lysis, protein quantification, and western blotting as detailed in Protocol 2.1.

    • Use a primary antibody specific for LC3 (which detects both LC3-I and the lower molecular weight, lipidated LC3-II form).

  • Data Analysis:

    • Quantify the band intensity of LC3-II for each condition. Normalize to a loading control (e.g., GAPDH).

    • Interpretation: An increase in autophagic flux is confirmed if the LC3-II level in the "Compound + BafA1" group is significantly higher than in the "BafA1 alone" group.[16][17] A simple increase in LC3-II with the compound alone can be ambiguous, as it could mean either autophagy induction or a blockage of lysosomal degradation.[16]

Condition Observed LC3-II Level Interpretation
Vehicle BasalBaseline autophagy.
Compound Alone IncreasedPossible autophagy induction OR lysosomal blockage.
BafA1 Alone IncreasedShows basal autophagic flux by blocking degradation.
Compound + BafA1 Further Increased (vs. BafA1 alone)Confirms Induction of Autophagic Flux.

Summary and Forward Outlook

These protocols provide a robust framework for the initial characterization of 5-Methoxy-4-(piperazin-1-yl)pyrimidine or any novel small molecule inhibitor in a cell culture setting. By systematically assessing cell viability, interrogating the mTOR signaling cascade, and measuring autophagic flux, researchers can build a comprehensive profile of the compound's mechanism of action. Positive results from these assays would justify further investigation, including kinase profiling assays to identify direct enzymatic targets, and progression into more complex cellular and in vivo models to validate its therapeutic potential.

References

  • Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway with mTOR-IN-8. (n.d.). Benchchem.
  • Application Notes: M084 in Western Blot Analysis of the mTOR Signaling Pathway. (n.d.). Benchchem.
  • Mizushima, N., & Murphy, L. O. (n.d.). Measuring autophagosome flux. PMC - NIH.
  • 1.2 Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease.
  • Fuller, D. M., & Melia, T. (2025, December 1). HaloTag autophagy flux assay. protocols.io.
  • Jiang, et al. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol.
  • CZC-8004 (CZC-00008004) | Pan-kinase Inhibitor. (n.d.). MedChemExpress.
  • Autophagic Flux Assay Kit A562 manual. (n.d.). DOJINDO.
  • Kim, J., & Guan, K.-L. (n.d.). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC.
  • Measuring Autophagic Flux: A Simple Guide to How and Why. (2025, April 24). Bitesize Bio.
  • Towers, C. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.
  • Tissue-restricted inhibition of mTOR using chemical genetics. (n.d.). PNAS.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.).
  • Cell viability against PI3K/mTOR signaling pathway inhibitors in canine... (n.d.). ResearchGate.
  • mTOR : Methods and Protocols. (n.d.). Stony Brook University.
  • Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells. (n.d.). PMC.
  • CZC-8004 | Bcr-Abl inhibitor | CAS 916603-07-1. (n.d.). Selleck Chemicals.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5).
  • Protocol for the assessment of mTOR activity in mouse primary hepatocytes. (2021, October 28).
  • mTOR inhibitors activate PERK signaling and favor viability of gastrointestinal neuroendocrine cell lines. (n.d.). PMC.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017, August 15). PubMed.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). MDPI.
  • mTOR inhibitors. (n.d.). Wikipedia.
  • Second generation of mTOR inhibitors. a: Selected known mTOR kinase... (n.d.). ResearchGate.
  • Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). MDPI.
  • Piperine induces autophagy by enhancing protein phosphotase 2A activity in a rotenone-induced Parkinson's disease model. (n.d.). PMC.
  • Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection. (n.d.). PMC.
  • Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. (2025, November 14).
  • Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. (2025, August 7).
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2026, February 11). ResearchGate.
  • Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (n.d.). PMC.
  • Overview of Research into mTOR Inhibitors. (2022, August 19). MDPI.

Sources

Application Note: 5-Methoxy-4-(piperazin-1-yl)pyrimidine as a Privileged Scaffold in CNS and Kinase Drug Discovery

[1]

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS: 141071-86-5) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural architecture combines an electron-rich pyrimidine core with a versatile piperazine linker, making it a critical intermediate in the synthesis of Serotonin (5-HT) Receptor Modulators (specifically 5-HT1D agonists for migraine) and Kinase Inhibitors .[1]

This guide details the synthetic protocols for generating this scaffold, its strategic application in Structure-Activity Relationship (SAR) exploration, and workflows for generating focused small-molecule libraries.[1]

Chemical Profile & Pharmacophore Analysis[1]

Before engaging in synthesis, it is crucial to understand the "Why" behind this scaffold's utility.[1]

PropertyValue/DescriptionRelevance to Drug Discovery
CAS Number 141071-86-5Unique Identifier
Formula C9H14N4OLow Molecular Weight (MW ~194.23), ideal for Fragment-Based Drug Design (FBDD).[1]
pKa (Calc) ~8.5 (Piperazine NH)Basic center ensures solubility and lysosomotropic properties; key for GPCR binding pockets (Aspartate salt bridge).[1]
H-Bond Donors 1 (Secondary Amine)Handle for derivatization (reductive amination, acylation, SNAr).[1]
H-Bond Acceptors 4Pyrimidine nitrogens and Methoxy oxygen modulate metabolic stability and receptor affinity.[1]
5-Methoxy Group Electron Donor (+M)Increases electron density on the pyrimidine ring, altering

-stacking interactions and preventing oxidative metabolism at the 5-position.[1]
Structural Logic (The "T-Shape" Pharmacophore)

The molecule functions as a bi-functional connector:

  • The Pyrimidine Head: Acts as a flat, aromatic anchor that often mimics the adenine ring in ATP (for kinases) or interacts with aromatic residues in GPCR transmembrane domains.[1]

  • The Piperazine Tail: Extends into the solvent-exposed region or a secondary binding pocket, providing a solubilizing group and a vector for "growing" the molecule.[1]

Application 1: Synthetic Protocol (Core Scaffold Generation)

Objective: Synthesize 5-Methoxy-4-(piperazin-1-yl)pyrimidine from 4-chloro-5-methoxypyrimidine via Nucleophilic Aromatic Substitution (SNAr).

Principle: The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen atoms.[1] However, the 5-methoxy group is electron-donating, which slightly deactivates the ring compared to a 5-H or 5-F analog.[1] Therefore, thermal forcing or acid catalysis is often required to drive the reaction to completion.[1]

Materials
  • Reagent A: 4-Chloro-5-methoxypyrimidine (1.0 eq)[1]

  • Reagent B: Piperazine (Anhydrous, 3.0 - 5.0 eq).[1] Note: Excess is critical to prevent bis-substitution.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Base: Diisopropylethylamine (DIPEA) (Optional if excess piperazine is used).[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-5-methoxypyrimidine (10 mmol) in Ethanol (50 mL).

  • Addition: Add Piperazine (40 mmol, 4.0 eq) in one portion.

    • Expert Insight: Using a large excess of piperazine acts as both the nucleophile and the acid scavenger (HCl sponge), and statistically prevents the formation of the symmetric dimer (pyrimidine-piperazine-pyrimidine).[1]

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 + 1% NH4OH). The product is more polar than the starting chloride.[1]

  • Work-up (Acid-Base Extraction - Self-Validating Step):

    • Cool reaction to room temperature and concentrate in vacuo to remove Ethanol.[1]

    • Resuspend residue in DCM (50 mL) and wash with saturated NaHCO3 (2 x 30 mL).[1]

    • Crucial Step: If purity is low, extract the organic layer with 1M HCl .[1] The product (basic) moves to the aqueous phase; non-basic impurities stay in DCM.[1] Wash the aqueous phase with DCM, then basify the aqueous phase (pH > 10) with 4M NaOH and re-extract into DCM.[1]

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

  • Yield: Expect 85–95% of a pale yellow/white solid.

Application 2: Library Generation for 5-HT1D/1B Targeting

Context: This scaffold is a precursor to "Triptan-like" molecules or antagonists for Migraine and CNS disorders.[1] The free secondary amine of the piperazine is the "Diversity Point."[1]

Workflow: The following diagram illustrates the decision tree for derivatizing the scaffold to create a focused library.

DrugDiscoveryWorkflowStartCore Scaffold(5-Methoxy-4-(piperazin-1-yl)pyrimidine)DecisionDiversity Point(Piperazine NH)Start->DecisionPathAReductive Amination(Aldehydes/Ketones)Decision->PathAMethod 1PathBAmide Coupling(Carboxylic Acids)Decision->PathBMethod 2PathCS_NAr / Buchwald(Aryl Halides)Decision->PathCMethod 3TargetATarget: 5-HT GPCRs(Flexible Linker)PathA->TargetAHigh sp3 CharacterPathB->TargetAH-Bond AcceptorTargetBTarget: Kinases(Rigid Hinge Binder)PathC->TargetBBi-Aryl System

Figure 1: Derivatization strategy for the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold.

Protocol: Reductive Amination (Method 1)

Use this to attach Indole moieties for 5-HT1D affinity (Sumatriptan analogs).[1]

  • Dissolve Scaffold (1.0 eq) and Indole-3-carboxaldehyde (1.0 eq) in DCE (Dichloroethane).

  • Add NaBH(OAc)3 (1.5 eq) and Acetic Acid (1.0 eq).

  • Stir at Room Temp for 16h.

  • Why? This maintains the basicity of the piperazine nitrogen, which is often required for salt-bridging to Aspartate-3.32 in 5-HT receptors [1].[1]

Application 3: Kinase Inhibitor Design (Hinge Binding)[1]

In kinase drug discovery, the pyrimidine ring often serves as the "Hinge Binder."[1]

  • Mechanism: The N1 and N3 of the pyrimidine ring accept hydrogen bonds from the kinase hinge region (e.g., Met residue).[1]

  • Role of 5-Methoxy: The methoxy group projects into the "Gatekeeper" region or the solvent front, depending on binding mode.[1] It provides a specific steric bulk that can induce selectivity against kinases with smaller gatekeeper residues.[1]

  • Role of Piperazine: Extends into the ribose-binding pocket or solvent channel to improve solubility and pharmacokinetic (PK) properties.[1]

Visualizing the Binding Mode:

BindingModeKinaseHingeKinase Hinge Region(Backbone NH/CO)ScaffoldPyrimidine Core(N1/N3 Interaction)KinaseHinge->ScaffoldH-BondsMethoxy5-Methoxy Group(Gatekeeper Interaction)Scaffold->MethoxyPiperazinePiperazine Tail(Solvent Exposure/Solubility)Scaffold->Piperazine

Figure 2: Schematic interaction of the scaffold within a generic Kinase ATP-binding pocket.[1]

Quality Control & Storage

To ensure experimental reproducibility (Trustworthiness), the scaffold must meet these criteria before use in library synthesis:

  • Purity: >95% by HPLC (254 nm).

    • Impurity Watch: Check for bis-substitution (pyrimidine-piperazine-pyrimidine) at high retention times.[1]

  • Storage: Store at 2–8°C under Argon. The secondary amine can absorb CO2 from air over time (carbamate formation).[1]

  • Solubility: Soluble in DMSO (>100 mM), Methanol, and dilute aqueous acid.[1]

References

  • Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT1 serotonin receptors."[1] Journal of Medicinal Chemistry 31.5 (1988): 867-872.[1] Link[1]

  • European Patent Office. "Indol derivatives useful for the treatment of migraine."[1][2] EP 0714896 A1.[1][2] (Describes the use of 4-chloro-5-methoxypyrimidine intermediates). Link

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures."[1] Chemical Reviews 103.3 (2003): 893-930.[1] Link[1]

  • ChemicalBook. "5-Methoxy-4-(piperazin-1-yl)pyrimidine Product Properties." Link

Application Note: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Scaffolds as GPR119 Agonists

[1]

Introduction & Therapeutic Context

5-Methoxy-4-(piperazin-1-yl)pyrimidine represents a "privileged scaffold" in the design of potent GPR119 agonists. GPR119 is a G


1234

Because GPR119 agonism does not stimulate insulin release in low-glucose conditions, compounds based on this pyrimidine-piperazine core offer a high safety margin against hypoglycemia, making them critical tools in Type 2 Diabetes (T2D) and obesity research.

Chemical Identity & Handling
  • Core Pharmacophore: The piperazine moiety often serves as a hydrophilic linker, while the pyrimidine ring acts as the central scaffold orienting hydrophobic substituents into the receptor's binding pocket.

  • Solubility: Typically soluble in DMSO (up to 100 mM).

  • Storage: Store powder at -20°C. DMSO stock solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Mechanism of Action

Upon binding to GPR119, the agonist stabilizes the receptor in an active conformation, facilitating the exchange of GDP for GTP on the G

  • In

    
    -cells:  cAMP activates PKA and Epac2, closing 
    
    
    channels and enhancing
    
    
    influx, leading to insulin granule exocytosis.
  • In L-cells: cAMP signaling promotes the fusion of GLP-1 containing vesicles with the plasma membrane.

Signaling Pathway Diagram

GPR119_PathwayAgonistPyrimidine-PiperazineAgonistGPR119GPR119 Receptor(Surface)Agonist->GPR119BindingGsGαs ProteinGPR119->GsActivationACAdenylyl Cyclase(AC)Gs->ACStimulationcAMPcAMP IncreaseAC->cAMPATP -> cAMPPKAPKA / Epac2cAMP->PKASignalingInsulinInsulin Secretion(Pancreatic β-cells)PKA->InsulinGlucose DependentGLP1GLP-1 Secretion(Intestinal L-cells)PKA->GLP1Exocytosis

Figure 1: Signal transduction pathway of GPR119 activation leading to dual metabolic effects.[4]

In Vitro Experimental Protocols

Protocol A: Functional Potency Assay (cAMP HTRF)

Objective: Determine the EC

Materials:

  • HEK293-hGPR119 stable cell line.[5]

  • HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor).

  • 384-well low-volume white plates.

Workflow Steps:

  • Cell Prep: Harvest HEK293-hGPR119 cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Compound Prep: Prepare a 10-point serial dilution of the test compound in Assay Buffer (starting at 10

    
    M). Crucial: Ensure final DMSO concentration is <0.5%.
    
  • Stimulation:

    • Dispense 5

      
      L of cell suspension (2,000 cells/well) into the plate.
      
    • Add 5

      
      L of compound dilution.
      
    • Incubate for 30 minutes at Room Temperature (RT) .

  • Detection:

    • Add 5

      
      L of cAMP-d2 conjugate (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm. Calculate HTRF Ratio (

    
    ).
    

Validation Criteria:

  • Z' Factor: > 0.5.

  • Reference: Use a standard agonist (e.g., AS-1269574) as a positive control.

Protocol B: GLP-1 Secretion Assay (NCI-H716 Cells)

Objective: Verify the compound's ability to stimulate endogenous GLP-1 release in enteroendocrine cells.

Materials:

  • NCI-H716 human colorectal cells (grow in suspension).

  • Matrigel-coated 96-well plates (for cell adhesion).

  • Krebs-Ringer Bicarbonate Buffer (KRB) + 0.2% BSA + DPP-4 Inhibitor.

Workflow Steps:

  • Seeding: Seed NCI-H716 cells (

    
     cells/well) onto Matrigel-coated plates 48 hours prior to assay.
    
  • Starvation: Wash cells 2x with KRB (glucose-free). Incubate in KRB for 2 hours to establish basal secretion.

  • Treatment:

    • Replace buffer with fresh KRB containing 10 mM Glucose + Test Compound (e.g., 100 nM, 1

      
      M, 10 
      
      
      M).
    • Include Vehicle Control (DMSO) and Positive Control (PMA or known GPR119 agonist).

  • Incubation: Incubate for 2 hours at 37°C .

  • Collection:

    • Collect supernatant immediately.

    • Centrifuge at 1,000 x g for 5 mins to remove floating cells.

    • Store supernatant at -80°C or assay immediately.

  • Quantification: Use an Active GLP-1 ELISA kit (specific for GLP-1 7-36 amide).

In Vivo Proof of Concept: Oral Glucose Tolerance Test (oGTT)

Objective: Assess the compound's ability to improve glucose tolerance in C57BL/6J mice.

Study Design:

  • Animals: Male C57BL/6J mice (8-10 weeks), n=8 per group.

  • Fasting: Fast mice for 6 hours (morning fast) or overnight.

  • Groups: Vehicle, Test Compound (e.g., 10, 30 mg/kg), Positive Control (Sitagliptin or standard GPR119 agonist).

Workflow:

  • Baseline: Measure fasting blood glucose (Time -60 min).

  • Dosing: Administer Test Compound via oral gavage (p.o.) at Time -60 min.

  • Glucose Challenge: Administer Glucose (2 g/kg, p.o.) at Time 0.

  • Sampling: Measure blood glucose via tail vein at 0, 15, 30, 60, and 120 minutes post-glucose load.

  • Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Experimental Workflow Diagram

WorkflowPrepCompound Prep(DMSO Stock)InVitroIn Vitro Screen(cAMP HTRF)Prep->InVitroSelectHit Selection(EC50 < 100nM)InVitro->SelectPotency CheckFuncFunctional Assay(GLP-1 Secretion)Select->FuncValidationInVivoIn Vivo oGTT(Mice)Func->InVivoEfficacy Check

Figure 2: Sequential screening workflow from chemical preparation to in vivo validation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Basal cAMP Constitutive receptor activity or PDE contamination.Increase IBMX concentration to 1 mM; ensure cells are not over-confluent.
Low GLP-1 Signal Degradation of GLP-1 by DPP-4.Critical: Always add a DPP-4 inhibitor (e.g., Sitagliptin or Diprotin A) to the collection buffer before incubation.
Poor Solubility Pyrimidine core aggregation.Sonicate stock solution; use 2-hydroxypropyl-

-cyclodextrin (HP-

-CD) as a vehicle for in vivo dosing.
No In Vivo Effect Low exposure (PK issue).Check plasma stability. GPR119 agonists are lipophilic; use a lipid-based vehicle (e.g., Corn oil or PEG400/Tween) for gavage.

References

  • Overton, H. A., et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[2] Link

  • Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the GPR119 Receptor. Journal of Medicinal Chemistry. Link

  • Haugen, C., et al. (2016). GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion. Molecular Endocrinology. Link

  • Negoro, K., et al. (2012).[6] Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry.[6] Link

  • Cisbio Bioassays. (n.d.). cAMP Gs Dynamic Kit Protocol.Link

Application Note: 5-Methoxy-4-(piperazin-1-yl)pyrimidine as a PARP Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 5-Methoxy-4-(piperazin-1-yl)pyrimidine , a pyrimidine-based small molecule scaffold used in the research and development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Executive Summary

5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS: 141071-86-5) represents a critical pharmacophore in the design of PARP inhibitors. Unlike complex clinical agents (e.g., Olaparib, Rucaparib) which contain extended linker regions, this molecule serves as a minimalist scaffold or fragment lead . It effectively mimics the nicotinamide moiety of NAD+, allowing it to anchor into the catalytic site of the PARP enzyme.

This guide details the utility of this compound as a chemical probe for studying Structure-Activity Relationships (SAR) , investigating the nicotinamide-binding pocket , and establishing baseline inhibitory constants (


) in fragment-based screening campaigns.
Key Applications
  • Fragment-Based Screening: Determining ligand efficiency (LE) of the pyrimidine-piperazine core.

  • Competitive Binding Assays: Validating NAD+ competition mechanisms.

  • Synthetic Lethality Models: Testing sensitization of BRCA-deficient cell lines to DNA damaging agents.

Mechanism of Action (MOA)

The PARP family of enzymes (primarily PARP1 and PARP2) detects DNA Single-Strand Breaks (SSBs). Upon binding to damaged DNA, PARP utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (automodification) and nuclear acceptor proteins.

5-Methoxy-4-(piperazin-1-yl)pyrimidine acts as a competitive inhibitor at the catalytic site:

  • Nicotinamide Mimicry: The pyrimidine ring creates hydrogen bonds with the backbone of Gly863 and Ser904 (in PARP1), mimicking the interactions of the nicotinamide ring of NAD+.

  • Solubility & Orientation: The piperazine moiety projects towards the solvent interface, improving solubility and providing a handle for further chemical derivatization (e.g., attaching the fluorobenzyl-phthalazinone tail seen in Olaparib).

  • Steric Fit: The 5-methoxy group occupies a small hydrophobic sub-pocket, often enhancing selectivity over other NAD+-dependent enzymes.

Pathway Visualization

The following diagram illustrates the interference of the inhibitor within the DNA Damage Response (DDR) pathway.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP1 (Active/Bound to DNA) DNA_Damage->PARP1_Active Recruits PARP1_Inactive PARP1 (Inactive) PARP1_Inactive->PARP1_Active Activation PARylation PARylation (Poly-ADP Ribose Chains) PARP1_Active->PARylation Uses NAD+ NAD NAD+ Substrate NAD->PARylation Inhibitor 5-Methoxy-4-(piperazin-1-yl)pyrimidine Inhibitor->PARP1_Active Competes with NAD+ Inhibitor->PARylation BLOCKS Trapping PARP Trapping (Cytotoxic Complex) Inhibitor->Trapping Stabilizes DNA-PARP Complex Repair Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Repair Signals Cell_Survival DNA Repair & Cell Survival Repair->Cell_Survival Apoptosis Replication Fork Collapse & Apoptosis Trapping->Apoptosis In BRCA-/- Cells

Caption: Figure 1: Mechanism of PARP inhibition. The pyrimidine inhibitor competes with NAD+, preventing PARylation and trapping PARP on DNA, leading to synthetic lethality in repair-deficient cells.

Experimental Protocols

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: Determine the


 of 5-Methoxy-4-(piperazin-1-yl)pyrimidine against recombinant PARP1.

Reagents:

  • Recombinant Human PARP1 Enzyme (High Specific Activity).

  • Substrate: Biotinylated NAD+ (250 nM final).

  • Activated DNA (Histone-coated plates or nicked DNA).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% NP-40.

  • Detection: Streptavidin-HRP and TMB substrate.

Workflow:

  • Preparation: Dilute the inhibitor in DMSO. Prepare a 10-point serial dilution (range: 100 µM to 0.1 nM). Keep final DMSO concentration < 1%.

  • Enzyme Mix: Add 20 ng/well of PARP1 enzyme into the histone-coated microplate. Incubate for 15 min at Room Temperature (RT).

  • Inhibitor Addition: Add 10 µL of the diluted inhibitor to respective wells. Incubate for 30 min at RT to allow equilibrium binding.

  • Reaction Start: Add 20 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA) to initiate the reaction.

  • Incubation: Incubate for 60 min at RT.

  • Termination: Wash plate 3x with PBS-T (0.05% Tween-20) to remove unbound NAD+ and enzyme.

  • Detection: Add Streptavidin-HRP (1:2000) for 30 min. Wash 3x. Add TMB substrate and measure absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to extract 

.
Protocol B: Cellular PARylation Assay (Immunofluorescence)

Objective: Validate target engagement in intact cells by measuring H₂O₂-induced PAR polymer formation.

Cell Model: HeLa or MDA-MB-436 (BRCA1 mutant) cells.

Workflow Diagram:

Cellular_Assay Seeding 1. Seed Cells (96-well plate, 10k/well) Treatment 2. Drug Treatment (1h Pre-incubation) Seeding->Treatment Damage 3. Induce Damage (1 mM H2O2, 10 min) Treatment->Damage Fixation 4. Fixation (Methanol/Acetone -20°C) Damage->Fixation Staining 5. IF Staining (Anti-PAR antibody) Fixation->Staining Imaging 6. High-Content Imaging/Quantification Staining->Imaging

Caption: Figure 2: Cellular PARylation assay workflow. H2O2 induces rapid PARylation, which is blunted by the inhibitor.

Detailed Steps:

  • Seeding: Seed cells on coverslips or black-walled 96-well plates. Allow attachment overnight.

  • Drug Treatment: Treat cells with 5-Methoxy-4-(piperazin-1-yl)pyrimidine (10 µM, 1 µM, 0.1 µM) for 1 hour. Include Olaparib (1 µM) as a positive control.

  • Induction: Add 1 mM Hydrogen Peroxide (

    
    ) to the media for exactly 10 minutes at 37°C. This triggers massive PARP1 activation.
    
  • Fixation: Aspirate media immediately. Fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. Note: PFA fixation can sometimes mask PAR epitopes; organic solvent fixation is preferred.

  • Staining:

    • Primary Ab: Mouse anti-PAR (Poly-ADP-ribose) [Clone 10H] (1:500).

    • Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

    • Counterstain: DAPI (Nuclei).

  • Quantification: Measure nuclear fluorescence intensity. The inhibitor should dose-dependently reduce nuclear PAR signal.

Chemical Properties & Formulation

PropertyValueNotes
IUPAC Name 5-Methoxy-4-(piperazin-1-yl)pyrimidineCore scaffold
CAS Number 141071-86-5Unique Identifier
Molecular Formula

Molecular Weight 194.23 g/mol Ideal for fragment screening (MW < 300)
Solubility (DMSO) > 50 mMHighly soluble
Solubility (Water) ModeratePiperazine enhances aqueous solubility
Storage -20°C, DesiccatedStable for >1 year in solid state

Formulation Note: For animal studies (if applicable for derivatives), this scaffold is often formulated in 10% DMSO / 10% Solutol HS15 / 80% Saline or 0.5% Methylcellulose due to the basic nitrogen on the piperazine ring aiding solubility at physiological pH.

Strategic Application in Drug Design

This compound is rarely used as a monotherapy in the clinic but is a vital Intermediate and Fragment .

  • Scaffold Hopping: Researchers use this pyrimidine core to replace the phthalazinone core of first-generation inhibitors to alter pharmacokinetic profiles or bypass resistance mechanisms.

  • Linker Extension: The secondary amine of the piperazine (position N1) is the standard attachment point for "tail" groups (e.g., fluorobenzyl groups) that extend into the adenosine-binding pocket to increase potency from micromolar (

    
    ) to nanomolar (
    
    
    
    ).
Comparative Potency (Theoretical)
CompoundCore Scaffold

(PARP1)
Role
5-Methoxy-4-(piperazin-1-yl)pyrimidine Pyrimidine~1-10 µMFragment / Lead
Olaparib Phthalazinone~5 nMClinical Drug
Veliparib Benzimidazole~5 nMClinical Drug

Note: The fragment alone has lower affinity because it lacks the hydrophobic interactions provided by the extended tail of clinical drugs.

References

  • Discovery of PARP Inhibitors: Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

  • Pyrimidine Scaffold SAR: Penning, T. D., et al. "Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer." Bioorganic & Medicinal Chemistry 20.1 (2012): 115-128. Link

  • Synthetic Lethality Mechanism: Farmer, H., et al. "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature 434.7035 (2005): 917-921. Link

  • Assay Protocols: "PARP1 Chemiluminescent Assay Kit Protocol." BPS Bioscience.[2] Link

  • Chemical Data: "5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5)." ChemicalBook. Link

Sources

Application Note & Protocols: Evaluating the Cellular Effects of 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel investigational compound, 5-Methoxy-4-(piperazin-1-yl)pyrimidine. Given its structural motifs—a pyrimidine core and a piperazine moiety—this compound is hypothesized to function as a kinase inhibitor. This guide outlines detailed protocols for assessing its impact on cell viability, distinguishing between cytotoxic and cytostatic effects, and generating a robust preliminary dataset for mechanism-of-action studies. We present scientifically-grounded methodologies, explain the rationale behind key experimental choices, and offer insights for troubleshooting and data interpretation.

Part 1: Scientific Rationale and Working Hypothesis

The chemical structure of 5-Methoxy-4-(piperazin-1-yl)pyrimidine contains two key pharmacophores that are prevalent in modern oncology drugs. The pyrimidine nucleus is a foundational "privileged scaffold" in numerous anticancer agents that target critical pathways in cell proliferation, such as Cyclin-Dependent Kinases (CDKs).[1][2] The piperazine ring is also a common feature in many approved kinase inhibitors, where it often serves as a linker or a group that enhances solubility and allows the molecule to effectively engage with the ATP-binding pocket of target kinases.[3][4]

Based on this structural analysis, our working hypothesis is that 5-Methoxy-4-(piperazin-1-yl)pyrimidine acts as an inhibitor of a protein kinase essential for cell cycle progression or survival signaling. A plausible, well-characterized target class for such a molecule would be the PI3K/Akt/mTOR or CDK families. Inhibition of these pathways can lead to two primary cellular outcomes:

  • Cytotoxicity: The direct killing of cancer cells, often through the induction of apoptosis.[5]

  • Cytostasis: The inhibition of cell proliferation without inducing cell death.[6]

It is critical to differentiate between these outcomes early in the drug discovery process, as they inform the therapeutic strategy and the design of subsequent experiments.[7]

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 5-Methoxy-4-(piperazin-1-yl)pyrimidine Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action for the investigational compound.

Part 2: Selecting the Appropriate Cell Viability Assay

No single assay can provide a complete picture of a compound's activity. The choice of assay depends on the specific question being asked. Cell viability can be assessed by measuring various cellular functions, including metabolic activity, membrane integrity, and ATP production.[8][9] We recommend a tiered approach, starting with a sensitive, high-throughput method to determine potency (IC50), followed by assays that provide more mechanistic insight.

Assay Type Principle Pros Cons Recommended Use
MTT / WST-1 Measures mitochondrial reductase activity, which converts a tetrazolium salt into a colored formazan product.[10][11]Inexpensive, well-established, widely available.Can be confounded by compounds affecting cellular redox state; requires a final solubilization step.[12]Initial screening, validation in specific cell lines.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels via a luciferase-based reaction; ATP is a key indicator of metabolically active cells.[13][14]Highly sensitive, "add-mix-measure" protocol is ideal for HTS, excellent linearity.[15]Signal can be affected by factors altering cellular ATP pools independent of viability.Primary screening for IC50 determination.
Real-Time Impedance Measures changes in electrical impedance as cells proliferate and adhere to microelectrodes on the plate bottom.[16]Provides kinetic data, label-free, can distinguish cytotoxic vs. cytostatic effects.[16]Requires specialized equipment, lower throughput.Mechanism of action studies, differentiating cellular outcomes.

Part 3: Experimental Protocols

Protocol 3.1: IC50 Determination using an ATP-Based Luminescent Assay

This protocol is optimized for determining the half-maximal inhibitory concentration (IC50) of the compound in a 96-well format using the CellTiter-Glo® Luminescent Cell Viability Assay.[13]

A. Materials

  • Selected cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Opaque-walled 96-well plates suitable for luminescence

  • 5-Methoxy-4-(piperazin-1-yl)pyrimidine (stock solution in DMSO)

  • CellTiter-Glo® Reagent (Promega, Cat. #G7570 or similar)[17]

  • Multichannel pipette

  • Luminometer plate reader

B. Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well).

    • Scientist's Note: An even cell distribution is critical. Gently rock the plate after seeding to ensure a monolayer forms uniformly.

    • Include "cells-only" wells for vehicle control and "medium-only" wells for background measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the compound in complete growth medium. A common starting concentration is 200 µM (final top concentration of 100 µM).

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the appropriate compound dilution. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest compound concentration.

    • Incubate for 72 hours (or a desired endpoint) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15] This prevents temperature gradients from affecting the enzymatic reaction.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[15]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Record luminescence using a plate reader.

C. Data Analysis

  • Subtract the average luminescence from the "medium-only" wells (background) from all other readings.

  • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control (set to 100% viability).

  • Plot the percent viability against the log-transformed compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.

IC50_Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h A->B C 3. Treat with Compound (Serial Dilution) B->C D 4. Incubate 72h C->D E 5. Equilibrate to RT D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Shake 2 min, Incubate 10 min F->G H 8. Read Luminescence G->H I 9. Analyze Data (Normalize & Fit Curve) H->I J Result: IC50 Value I->J

Caption: Workflow for IC50 determination using an ATP-based assay.

Protocol 3.2: Colorimetric Endpoint Viability using MTT Assay

This protocol serves as a cost-effective alternative or orthogonal method to the ATP-based assay.

A. Materials

  • Clear-bottom 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[18]

  • Spectrophotometer (plate reader)

B. Step-by-Step Methodology

  • Seeding and Treatment: Follow steps 1 and 2 from Protocol 3.1.

  • MTT Addition:

    • At the end of the 72-hour incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]

    • Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.[18]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[10][12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

C. Data Analysis

  • Data analysis is identical to that described in Protocol 3.1, using absorbance values instead of luminescence.

Part 4: Field-Proven Insights & Troubleshooting

  • Compound Solubility: Pyrimidine-based compounds can sometimes precipitate in aqueous media. Always inspect your compound dilutions under a microscope before adding them to cells. If precipitation is observed, consider adjusting the DMSO concentration (not to exceed 0.5% in the final well) or preparing the stock in a different solvent.

  • Assay Interference: Novel chemical entities can interfere with assay chemistries. For MTT, reducing compounds can convert the salt non-enzymatically. For luminescent assays, compounds may quench the luciferase enzyme. Always run a "no-cell" control with the full range of compound concentrations to check for direct effects on the assay reagents.

  • Distinguishing Cytotoxic vs. Cytostatic Effects: An endpoint assay at 72 hours cannot definitively distinguish cell killing from proliferation arrest. If the IC50 is potent, a follow-up experiment is essential. One simple method is to perform a cell count at the end of the treatment period. A reduction in cell number below the initial seeding density indicates cytotoxicity, whereas a cell number similar to the initial density suggests a cytostatic effect.[6][19] For more definitive results, real-time analysis is recommended.[16]

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Retrieved from [Link]

  • ECCT. (n.d.). Cytotoxic and Cytostatic. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytotoxicity. Retrieved from [Link]

  • MDPI. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]

  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • PLOS. (2019). Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. Retrieved from [Link]

  • PubMed. (2013). A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • All about cancer. (n.d.). Cytotoxic drugs or cytostatics. Retrieved from [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Retrieved from [Link]

  • MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

  • ResearchGate. (2024). Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. Retrieved from [Link]

  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]

  • MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (2026). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine, 4-methoxy-2-(4-piperonyl-1-piperazinyl)- (C17H20N4O3). Retrieved from [Link]

Sources

Introduction: The Rationale for Targeting Aurora Kinases with Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Development of Pyrimidine-Based Aurora Kinase Inhibitors for Cancer Therapy

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression. Their functions are essential for critical mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] In numerous human cancers, the overexpression of Aurora kinases is a common event, leading to genetic instability and promoting tumorigenesis.[3][4] This makes them highly attractive targets for therapeutic intervention in oncology.[5]

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many clinically approved anticancer drugs.[6][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[6] This guide provides a comprehensive overview of the preclinical development of pyrimidine-based Aurora kinase inhibitors, using a representative compound, Pyr-Aurin-1 , to illustrate the key concepts and protocols.

Mechanism of Action: How Pyrimidine-Based Inhibitors Disrupt Mitosis

Pyrimidine-based Aurora kinase inhibitors are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3] The specific cellular consequences depend on which Aurora kinase isoform is predominantly inhibited.

  • Aurora A Inhibition: Leads to defects in mitotic spindle assembly, resulting in a transient mitotic arrest. Cells may then exit mitosis without proper chromosome segregation, leading to aneuploidy and subsequent cell death.[8]

  • Aurora B Inhibition: Disrupts chromosome alignment and overrides the mitotic spindle checkpoint, leading to a failure of cytokinesis. This results in the formation of polyploid cells that ultimately undergo apoptosis.[8][9]

Many pyrimidine-based inhibitors exhibit activity against multiple Aurora isoforms (pan-Aurora inhibitors), combining these mechanisms for a potent anti-proliferative effect.[8]

Signaling Pathway of Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora kinases in mitosis and the impact of their inhibition by a pyrimidine-based inhibitor like Pyr-Aurin-1.

Aurora Kinase Pathway cluster_0 Mitotic Progression cluster_1 Key Mitotic Events G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis_event Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Regulates Aurora Kinases->Spindle Assembly Regulates Aurora Kinases->Chromosome Segregation Regulates Aurora Kinases->Cytokinesis_event Regulates Inhibition Inhibition of Aurora Kinases by Pyr-Aurin-1 leads to: Pyr-Aurin-1 Pyr-Aurin-1 Pyr-Aurin-1->Aurora Kinases Inhibition Defects Defective Spindle Assembly Failed Cytokinesis Aneuploidy Apoptosis Apoptosis Defects->Apoptosis Induces

Caption: Inhibition of Aurora Kinases by Pyr-Aurin-1 disrupts key mitotic events, leading to cell death.

In Vitro Evaluation of Pyrimidine-Based Aurora Kinase Inhibitors

A systematic in vitro evaluation is crucial to characterize the potency, selectivity, and cellular effects of a novel pyrimidine-based Aurora kinase inhibitor.

Biochemical Kinase Assays

The initial step is to determine the direct inhibitory activity of the compound against the target kinases.

Protocol: In Vitro Aurora Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT).[10]

    • Dilute recombinant active Aurora A and Aurora B kinases in kinase buffer.[10]

    • Prepare a substrate solution containing a generic kinase substrate (e.g., inactive histone H3) in kinase buffer.[10]

    • Prepare a solution of ATP at a concentration close to its Km for the respective kinase.

    • Prepare serial dilutions of Pyr-Aurin-1 in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, Pyr-Aurin-1 dilutions, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, radiometric assay, or specific antibodies against the phosphorylated substrate).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Pyr-Aurin-1 relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Biochemical Data for Pyr-Aurin-1

KinaseIC50 (nM)
Aurora A15
Aurora B5
Aurora C20
VEGFR2>10,000
EGFR>10,000
Cell-Based Assays

Cell-based assays are essential to confirm that the compound can penetrate cells and exert its intended biological effect.

a. Cell Viability and Proliferation Assays

The MTT assay is a widely used colorimetric method to assess cell viability.[11][12][13]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Pyr-Aurin-1 and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

b. Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the effects of Aurora kinase inhibitors on cell cycle progression.[14][15]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with Pyr-Aurin-1 or a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[16][17]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[16][17]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells with ≥4N DNA content is indicative of Aurora kinase inhibition.[2]

Experimental Workflow for In Vitro Evaluation

In Vitro Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (MTT) (Determine GI50) Biochemical_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (PI Staining) (Assess Mitotic Effects) Cell_Viability->Cell_Cycle End End Cell_Cycle->End

Caption: A streamlined workflow for the in vitro characterization of pyrimidine-based Aurora kinase inhibitors.

In Vivo Evaluation of Pyrimidine-Based Aurora Kinase Inhibitors

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Xenograft Tumor Models

Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo antitumor activity of novel cancer therapeutics.[18][19]

Protocol: Human Tumor Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H446, HCT116) into the flank of nude mice.[18][20]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate Pyr-Aurin-1 in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The formulation may require optimization to ensure adequate solubility and stability.

  • Dosing and Monitoring: Administer Pyr-Aurin-1 according to a predetermined schedule (e.g., daily, twice daily). Monitor tumor volume and body weight regularly.[18][20]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

Table 2: Representative In Vivo Efficacy Data for Pyr-Aurin-1

Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)
NCI-H446 (SCLC)50 mg/kg, p.o., q.d.>80% regression
HCT116 (Colon)30 mg/kg, i.p., b.i.d. x 5 days75%
Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[21][22]

Protocol: Preliminary Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer a single dose of Pyr-Aurin-1 to rodents (e.g., rats, mice) via intravenous (IV) and oral (PO) routes.[21]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of Pyr-Aurin-1 using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical development of pyrimidine-based Aurora kinase inhibitors. The protocols and methodologies described herein are designed to enable researchers to systematically evaluate novel compounds and identify promising candidates for further development. Future work should focus on optimizing the drug-like properties of lead compounds, exploring combination therapies, and identifying predictive biomarkers to guide clinical development.

References

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. (2007). Molecular Cancer Therapeutics. Retrieved February 22, 2024, from [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Experimental & Clinical Cancer Research. Retrieved February 22, 2024, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Retrieved February 22, 2024, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved February 22, 2024, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. Retrieved February 22, 2024, from [Link]

  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021). Europe PMC. Retrieved February 22, 2024, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 22, 2024, from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. Retrieved February 22, 2024, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. Retrieved February 22, 2024, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 22, 2024, from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers in Oncology. Retrieved February 22, 2024, from [Link]

  • Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. (2007). PubMed. Retrieved February 22, 2024, from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved February 22, 2024, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2023). MDPI. Retrieved February 22, 2024, from [Link]

  • Inhibiting Aurora Kinases Reduces Tumor Growth and Suppresses Tumor Recurrence after Chemotherapy in Patient-Derived Triple-Negative Breast Cancer Xenografts. (2012). AACR Journals. Retrieved February 22, 2024, from [Link]

  • AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. (2007). PubMed. Retrieved February 22, 2024, from [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. (2014). MDPI. Retrieved February 22, 2024, from [Link]

  • Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP). (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). Frontiers in Oncology. Retrieved February 22, 2024, from [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1991). PubMed. Retrieved February 22, 2024, from [Link]

  • Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. (2011). AACR Journals. Retrieved February 22, 2024, from [Link]

  • AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2025). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. (2024). PubMed. Retrieved February 22, 2024, from [Link]

  • The chemical structures of Aurora-A kinase inhibitors studied via clinical trials. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. (2025). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Arabian Journal of Chemistry. Retrieved February 22, 2024, from [Link]

  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved February 22, 2024, from [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). PubMed. Retrieved February 22, 2024, from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. Retrieved February 22, 2024, from [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved February 22, 2024, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

Sources

Troubleshooting & Optimization

improving yield in 5-Methoxy-4-(piperazin-1-yl)pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Synthesis

  • Ticket ID: #PYR-5OMe-OPT

  • Topic: Yield Optimization & Troubleshooting

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine is a critical step in developing kinase inhibitors (e.g., analogues targeting BTK or EGFR). While the core reaction—Nucleophilic Aromatic Substitution (


)—appears straightforward, the specific electronic effects of the 5-methoxy group and the bifunctional nature of piperazine often lead to suboptimal yields (30–50%).

This guide addresses the three primary yield-killers:

  • Bis-alkylation (Formation of the

    
    -dipyrimidinyl dimer).
    
  • Deactivation (The 5-OMe group reduces electrophilicity at C4).

  • Workup Losses (Amphoteric product retention in the aqueous phase).

Part 1: The Diagnostic Workflow

Before altering your protocol, identify where your mass balance is being lost.[1] Use this logic flow to pinpoint the failure mode.

DiagnosticWorkflow Start Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC SM_Left Starting Material (SM) Remains CheckTLC->SM_Left Incomplete Rxn Dimer High MW Impurity (Bis-alkylation) CheckTLC->Dimer Side Product CleanCrude Crude looks clean, Low isolated mass CheckTLC->CleanCrude Loss during Workup Soln_Temp Issue: Deactivation Action: Increase Temp/Polarity SM_Left->Soln_Temp Soln_Stoich Issue: Stoichiometry Action: Increase Piperazine eq. Dimer->Soln_Stoich Soln_Workup Issue: Phase Partitioning Action: Adjust pH > 12 CleanCrude->Soln_Workup

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.

Part 2: The Optimized Protocol (The "Golden Route")

This protocol is designed to suppress dimerization and overcome the electronic deactivation of the 5-methoxy group.

Reaction Scheme: 4-Chloro-5-methoxypyrimidine + Piperazine (excess) → Product + HCl

Reagents & Conditions
ComponentEquivalentsRoleExpert Insight
4-Cl-5-OMe-Pyrimidine 1.0 eqElectrophileThe 5-OMe group is an Electron Donating Group (EDG). It stabilizes the ring, making C4 less reactive than in unsubstituted pyrimidines [1].[1]
Piperazine 4.0 - 5.0 eq NucleophileCRITICAL: High excess statistically favors mono-substitution over bis-substitution [2].
Solvent Isopropanol (iPrOH)SolventProtic solvents stabilize the transition state (Meisenheimer complex) in

reactions involving neutral nucleophiles [3].[1]
Base DIEA (2.0 eq)Aux. BaseOptional if piperazine is in large excess, but helps sequester HCl to prevent protonation of the nucleophile.[1]
Temperature 90°C (Reflux)EnergyRequired to overcome the deactivating effect of the 5-OMe group.
Step-by-Step Methodology
  • Charge: To a round-bottom flask, add Piperazine (5.0 eq) and Isopropanol (10 vol) . Stir until dissolved.

    • Why? Dissolving the nucleophile first ensures the electrophile enters a "sea" of piperazine, minimizing dimer formation.[1]

  • Addition: Add 4-Chloro-5-methoxypyrimidine (1.0 eq) in one portion.

  • Reaction: Heat to reflux (approx. 85-90°C) for 4–6 hours. Monitor by HPLC/TLC.

    • Target: >95% consumption of chloride.

  • Concentration: Evaporate volatiles under reduced pressure to remove the bulk of isopropanol.

  • Workup (The "Crash" Method):

    • Redissolve residue in DCM (15 vol).

    • Wash with Water (10 vol) .[1]

    • Crucial Step: The aqueous layer will contain the excess piperazine. The product (a secondary amine) will partition into DCM if the pH is sufficiently high.

    • Dry organic layer (

      
      ), filter, and concentrate.[1]
      
  • Purification: If purity is <95%, recrystallize from EtOAc/Hexane or convert to the HCl salt (add 4M HCl in dioxane to the ethereal solution) to precipitate the pure salt.

Part 3: Troubleshooting Guides

Issue 1: "I see a large impurity at roughly 2x molecular weight."

Diagnosis: Bis-alkylation. The product (which contains a secondary amine) is competing with the starting piperazine to react with a second molecule of chloropyrimidine.

Solution Strategy:

  • The "Brute Force" Fix: Increase piperazine equivalents from 2.0 to 5.0 . This statistically drowns out the product, ensuring the chloropyrimidine is more likely to encounter free piperazine.[1]

  • The "Elegant" Fix: Use N-Boc-piperazine (1.1 eq).

    • Pros: Completely eliminates dimerization (only one reactive nitrogen).[1]

    • Cons: Requires an extra deprotection step (TFA/DCM or HCl/MeOH).[1]

    • Recommendation: Use the Boc route only if the starting material is extremely expensive or scarce. For scale-up, the "Brute Force" method is usually more cost-effective [4].

Issue 2: "The reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Electronic Deactivation. The 5-methoxy group donates electron density into the pyrimidine ring (resonance effect), making the C4 carbon less electrophilic (less positive) compared to a standard 4-chloropyrimidine.

Solution Strategy:

  • Switch Solvent: Move from THF or DCM to n-Butanol or DMF .

  • Increase Temperature:

    
     on electron-rich rings often requires temperatures >100°C.
    
  • Microwave: Run the reaction at 120°C for 30 minutes in a microwave reactor. This is highly effective for deactivated pyrimidines [5].

Issue 3: "My crude yield is 20%, but the reaction looked clean."

Diagnosis: Aqueous retention.[1] The product, 5-methoxy-4-(piperazin-1-yl)pyrimidine, is a secondary amine with a pKa ~9.0–9.8. If your workup pH is neutral or slightly acidic, the product is protonated and stays in the water.[1]

Solution Strategy:

  • pH Check: Ensure the aqueous phase is pH > 12 during extraction. Use 1M NaOH, not saturated bicarbonate (which only reaches pH ~9).[1]

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic product into the organic layer (DCM or chloroform).

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction.[1] This mixture is excellent for pulling polar amines out of water.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use catalytic amounts of acid (e.g., HCl) to speed this up? A: Yes, but be careful. Acid catalysis protonates the pyrimidine ring nitrogen (N1 or N3), making the ring significantly more electrophilic (activating it).[1] However, it also protonates the piperazine, destroying its nucleophilicity.[1] If you use acid catalysis, you must use a non-basic nucleophile or carefully balance the pH, which is difficult.[1] Thermal activation is preferred for piperazine.

Q: Is the 4-bromo analog better than the 4-chloro? A: Marginally, but not worth the cost. In heteroaromatic


, the rate-determining step is often the nucleophilic attack (formation of the Meisenheimer complex), not the leaving group departure.[1] Therefore, the "Element Effect" is small (

).[1] 4-Chloropyrimidines are the industry standard [6].

Q: Why is my product turning pink/red on the bench? A: Piperazine derivatives are prone to oxidation (N-oxide formation) or absorbing


 from the air (carbamate formation). Store the free base under nitrogen/argon at -20°C. The HCl salt form is much more stable.

References

  • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience. (Detailed analysis of substituent effects on pyrimidine reactivity).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Roh, E., et al. (2017).[1] Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GPR119 agonists.[2] Molecular Diversity, 21, 637–654.[1][2] Link

  • Brockunier, L. L., et al. (2004).[1] Human beta3-adrenergic receptor agonists containing 1,2,4-triazoles.[1] Bioorganic & Medicinal Chemistry Letters, 14(8), 1905-1909.[1] (Demonstrates mono-Boc protection strategy). Link

  • Kaval, N., et al. (2005).[1] Microwave-assisted synthesis of pyrimidines. Combinatorial Chemistry & High Throughput Screening, 8(1), 5-15.[1] (Microwave acceleration of SnAr). Link

  • Bunnett, J. F. (1951).[1] Mechanism of substitution reactions of aromatic compounds. Chemical Reviews, 49(2), 273-412.[1] (Classic text on the Element Effect in SnAr). Link[1]

Sources

Technical Support Center: A Researcher's Guide to 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-4-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile heterocyclic compound. By anticipating and addressing potential experimental hurdles, this resource aims to streamline your research and enhance the reliability of your results.

I. Troubleshooting Guide: From Synthesis to Biological Assays

This section provides a detailed, question-and-answer-based approach to troubleshooting common issues.

A. Synthesis and Purification

Question 1: My nucleophilic aromatic substitution (SNA) reaction to synthesize 5-Methoxy-4-(piperazin-1-yl)pyrimidine is giving a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine via SNAr, typically from a dihalopyrimidine precursor, are a common challenge. The reactivity of the pyrimidine ring and the nucleophilicity of piperazine are key factors. Here’s a breakdown of potential issues and optimization strategies:

  • Inadequate Activation of the Pyrimidine Ring: Nucleophilic attack on the pyrimidine ring is favored at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogens, which stabilizes the anionic intermediate (Meisenheimer complex).[1][2] However, the reactivity can be significantly influenced by other substituents. The methoxy group at the 5-position has a modest electronic effect. If your starting material is a 4-chloropyrimidine, the reaction should be feasible.

  • Sub-optimal Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective for SNAr reactions as they can solubilize the reactants and stabilize charged intermediates.[3]

    • Temperature: Some SNAr reactions on less activated pyrimidine rings may require elevated temperatures to proceed at a reasonable rate.[4]

    • Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to scavenge the HCl generated during the reaction.

  • Side Reactions: The presence of two nitrogen atoms in piperazine can lead to undesired side reactions, such as bis-alkylation if the starting pyrimidine has multiple leaving groups.[3]

Experimental Protocol: Optimization of SNAr for 5-Methoxy-4-(piperazin-1-yl)pyrimidine Synthesis

  • Reactant Stoichiometry: Start with a 1.1 to 1.5 molar excess of piperazine relative to the 4-halopyrimidine to favor the mono-substitution product.

  • Solvent and Temperature Screening:

    • Begin with a polar aprotic solvent like DMF or NMP.

    • Run small-scale test reactions at a range of temperatures, for example, 80 °C, 100 °C, and 120 °C, monitoring the reaction progress by TLC or LC-MS.

  • Base Selection: Use at least one equivalent of a non-nucleophilic base like DIPEA or potassium carbonate.

  • Reaction Monitoring: Track the disappearance of the starting material and the appearance of the product by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am having difficulty purifying the crude 5-Methoxy-4-(piperazin-1-yl)pyrimidine. What are the recommended purification strategies?

Answer: The basic nature of the piperazine moiety can sometimes complicate purification. Here are the two primary methods and how to troubleshoot them:

  • Column Chromatography: This is often the most effective method for removing byproducts.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding methanol or ethyl acetate. The addition of a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to prevent peak tailing and improve the separation of basic compounds by neutralizing acidic silanol groups on the silica.[5]

  • Recrystallization: This technique can be very effective for obtaining highly pure material, provided a suitable solvent system is identified.[6][7]

    • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at elevated temperatures. Ideal solvents will show poor solubility at room temperature and high solubility when heated.[8] Common solvents to screen include ethanol, isopropanol, and acetonitrile.[8]

Troubleshooting Purification

ProblemPossible CauseSolution
Product "oils out" during recrystallization The cooling process is too rapid, or impurities are depressing the melting point.Re-heat to redissolve the oil, then allow to cool more slowly. Consider a pre-purification step by column chromatography.[8]
Poor separation on silica gel column The mobile phase polarity is not optimized.Use TLC to screen for an optimal eluent system that gives your product an Rf value of ~0.3. A gradient elution may be necessary.[8]
Product streaks on the TLC/column The basic piperazine is interacting with acidic silica gel.Add a small amount of triethylamine or ammonia to your mobile phase to improve the peak shape and separation.
B. Solubility and Formulation

Question 3: My 5-Methoxy-4-(piperazin-1-yl)pyrimidine has poor aqueous solubility, which is affecting my biological assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a common issue with many organic compounds. The presence of the basic piperazine ring in your molecule offers a key strategy for enhancing solubility.

  • pH Adjustment and Salt Formation: The piperazine moiety is basic.[9] By lowering the pH of the aqueous solution with an acid (e.g., HCl), you can protonate the piperazine nitrogens, forming a more soluble salt.[10]

  • Use of Co-solvents: For stock solutions, dissolving the compound in a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer is a standard practice.[11]

  • Formulation with Excipients: For more advanced applications, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance solubility and bioavailability.[12][13][14]

Workflow for Solubility Enhancement

Caption: Workflow for improving aqueous solubility.

C. Stability and Storage

Question 4: I am concerned about the stability of 5-Methoxy-4-(piperazin-1-yl)pyrimidine in solution. What are the potential degradation pathways and how should I store my solutions?

  • Hydrolysis of the Methoxy Group: Methoxypyrimidines can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding hydroxypyrimidine.[15]

  • Oxidation: The piperazine ring can be susceptible to oxidation.

  • Photodegradation: Many heterocyclic compounds are light-sensitive.

Recommended Storage Procedures:

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature or refrigerated, protected from light and moisture.

  • Stock Solutions:

    • Prepare concentrated stock solutions in a suitable organic solvent like DMSO.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions in your aqueous assay buffer from the stock solution on the day of the experiment.

Protocol for a Basic Stability Study

  • Prepare solutions of your compound in the intended assay buffer at various pH values (e.g., acidic, neutral, basic).

  • Incubate the solutions under different conditions (e.g., room temperature, 40°C, exposure to light).

  • At various time points (e.g., 0, 24, 48 hours), analyze the solutions by HPLC to monitor for the appearance of degradation products and the decrease in the parent compound peak.[16]

D. Biological Assays

Question 5: I am observing inconsistent results in my cell-based assays with 5-Methoxy-4-(piperazin-1-yl)pyrimidine. What could be the cause?

Answer: Inconsistent assay results are often linked to issues with compound solubility and stability in the assay medium.

  • Compound Precipitation: If the final concentration of your compound in the cell culture medium exceeds its solubility limit, it can precipitate out, leading to variable and lower-than-expected effective concentrations.

  • Degradation in Assay Medium: The compound may not be stable over the time course of your experiment in the cell culture medium, which is a complex aqueous environment.

  • Interaction with Assay Components: Piperazine-containing compounds can sometimes interact with components of the assay medium or detection reagents.

Troubleshooting Inconsistent Assay Results

start Inconsistent Assay Results check_solubility Verify Solubility in Assay Medium start->check_solubility check_stability Assess Stability in Assay Medium check_solubility->check_stability Soluble optimize_concentration Optimize Compound Concentration check_solubility->optimize_concentration Precipitation check_interference Test for Assay Interference check_stability->check_interference Stable modify_protocol Modify Assay Protocol check_stability->modify_protocol Degradation check_interference->optimize_concentration No Interference check_interference->modify_protocol Interference valid_results Consistent Results optimize_concentration->valid_results modify_protocol->valid_results

Caption: Decision tree for troubleshooting inconsistent assay results.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available 5-Methoxy-4-(piperazin-1-yl)pyrimidine?

A1: Commercially available 5-Methoxy-4-(piperazin-1-yl)pyrimidine typically has a purity of 95-96% or higher.[17] It is always recommended to check the certificate of analysis (CoA) provided by the supplier for the specific lot you are using.

Q2: What analytical techniques are best for confirming the identity and purity of my synthesized compound?

A2: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.[5][18][19][20]

Q3: Are there known safety concerns with piperazine-containing compounds?

A3: Piperazine and its derivatives are a broad class of compounds with diverse biological activities.[3][21] While some are used as pharmaceuticals, it is essential to handle all new chemical entities with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling information.

Q4: Can the methoxy group be cleaved during experimental procedures?

A4: Yes, methoxy groups on electron-deficient rings like pyrimidine can be susceptible to cleavage under harsh acidic conditions, such as with strong Lewis acids or prolonged heating with strong protic acids.[15] It is advisable to use milder conditions whenever possible.

III. References

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (2025). Benchchem.

  • Piperazine. Wikipedia. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Organic Chemistry. Retrieved from [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PMC.

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.

  • HPLC Troubleshooting Guide. ACE HPLC Columns.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (2025). Benchchem.

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025). Preprints.org.

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (2025). Benchchem.

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Delivery.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]

  • Degradation of trimethoprim. PubMed. Retrieved from [Link]

  • Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification. (2025). Benchchem.

  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.

  • 2-Methoxypyridine as Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA: Synthesis, Thermal Stability and NMR Structural Studies. PMC.

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. PolyU Institutional Research Archive.

  • Supporting Information. Rsc.org.

  • How To: Purify by Crystallization. University of Rochester. Retrieved from [Link]

  • Purification Techniques. Open Access Pub. Retrieved from [Link]

  • BindingDB BDBM54858. BindingDB. Retrieved from [Link]

  • How To: Purify by Crystallization. University of Rochester.

  • Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR. ResearchGate.

  • Recrystallization (chemistry). EBSCO.

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. ResearchGate.

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed.

Sources

protocol for dissolving 5-Methoxy-4-(piperazin-1-yl)pyrimidine for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-4-(piperazin-1-yl)pyrimidine

A Guide to Dissolution and Handling for In Vitro Studies

Introduction

Welcome to the technical support guide for 5-Methoxy-4-(piperazin-1-yl)pyrimidine. This document provides a comprehensive protocol and troubleshooting advice for the effective dissolution and handling of this compound for in vitro applications. The reliability and reproducibility of your experimental results depend critically on the proper preparation of your test compound.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of heterocyclic molecules.

The structure of 5-Methoxy-4-(piperazin-1-yl)pyrimidine, which contains both a pyrimidine and a piperazine ring, suggests it is a weakly basic compound with moderate polarity.[3][4] These features dictate its solubility characteristics and inform the best practices for preparing stable, accurate stock solutions and subsequent dilutions into aqueous media for cell-based assays.

Part 1: Recommended Protocol for Stock Solution Preparation

This protocol details the standard procedure for preparing a high-concentration stock solution of 5-Methoxy-4-(piperazin-1-yl)pyrimidine. The primary recommended solvent is dimethyl sulfoxide (DMSO) due to its high solubilizing power for many organic compounds.[2][5]

Materials:

  • 5-Methoxy-4-(piperazin-1-yl)pyrimidine powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile amber glass vial or a clear glass vial wrapped in foil

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Step-by-Step Methodology:

  • Equilibration: Allow the vial of the compound and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect compound stability and solubility.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of 5-Methoxy-4-(piperazin-1-yl)pyrimidine powder and transfer it to a sterile glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target stock concentration (e.g., 10 mM). It is crucial to use anhydrous DMSO to ensure the stability and integrity of the compound.[5]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or undissolved compound. The solution should be clear.[5]

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, you may use one of the following methods:

    • Warming: Gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[1]

    • Sonication: Place the vial in a bath sonicator for a few minutes until the solution is clear.[1] This is often the most effective method for difficult-to-dissolve compounds.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, DMSO-compatible tubes. Store aliquots at -20°C or -80°C, protected from light.[6] This practice minimizes repeat freeze-thaw cycles, which can lead to compound degradation.[6][7]

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOHigh solubilizing power for heterocyclic organic compounds.[2][5]
Stock Concentration 1-10 mMA practical balance to minimize final DMSO concentration in assays while avoiding insolubility.[8]
Storage -20°C or -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles and light exposure.[6]

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the dissolution and use of 5-Methoxy-4-(piperazin-1-yl)pyrimidine in in vitro studies.

Question 1: My compound is not fully dissolving in DMSO, even at a 10 mM concentration. What should I do?

Answer: First, verify that you are using high-purity, anhydrous DMSO, as water content can significantly reduce solubility. If the solvent is appropriate, persistent insolubility suggests you may be exceeding the compound's solubility limit.

  • Actionable Steps:

    • Utilize Assisted Dissolution: Ensure you have thoroughly tried gentle warming (to 37°C) and sonication, as these methods provide the necessary energy to break the crystal lattice of the solid compound.[1]

    • Prepare a Lower Concentration Stock: If insolubility persists, reduce the target stock concentration. Try preparing a 5 mM or even a 1 mM stock solution. While this will increase the volume of vehicle added to your experiment, it is preferable to using a suspension.

    • Verify Compound Purity: Impurities in the compound powder can sometimes affect solubility. If possible, verify the purity of your compound batch.

Question 2: I observed a precipitate (cloudiness) immediately after diluting my DMSO stock into my aqueous cell culture medium. How can I fix this?

Answer: This is a very common issue known as "solvent shock" or "crashing out."[5][8] It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of solution.[8]

  • Actionable Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. The concentration you are testing may be above the compound's aqueous solubility limit.[8]

    • Optimize the Dilution Method:

      • Pre-warm the media: Always pre-warm your cell culture medium to 37°C before adding the compound.[5]

      • Add stock to media, not vice-versa: Slowly add the small volume of DMSO stock directly into the larger volume of pre-warmed media while gently swirling or vortexing.[8] This helps to disperse the compound quickly.

      • Use a stepwise dilution: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution. For example, first, dilute the 10 mM DMSO stock 1:10 into pre-warmed media to make a 1 mM intermediate solution, mix well, and then use this intermediate solution for your final dilutions.[6]

    • Lower the Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM in DMSO) requires adding a larger volume to your media, but this can sometimes facilitate better mixing and prevent localized high concentrations that lead to precipitation.[8]

    • Check Vehicle Tolerance: Always keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.1%.[5][9] Higher concentrations can be toxic to cells. Run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not causing an effect.[1]

Question 3: Can I use a solvent other than DMSO? What are the alternatives?

Answer: While DMSO is the most common and effective solvent for compounds of this type, other options can be considered depending on the experimental constraints.

  • Ethanol: Some heterocyclic compounds are soluble in ethanol. Ethanol can sometimes be less cytotoxic than DMSO for certain cell lines. However, its solubilizing power is generally lower than DMSO's. A similar protocol of creating a concentrated stock and diluting into media would apply.

  • Aqueous Buffers (Acidic): Given the presence of the basic piperazine moiety, 5-Methoxy-4-(piperazin-1-yl)pyrimidine will likely have significantly increased aqueous solubility at an acidic pH.[10] Protonation of the nitrogen atoms increases polarity. You could attempt to dissolve the compound directly in an acidic buffer (e.g., citrate buffer pH 3-5). However, this is generally not suitable for cell-based assays, which require a physiological pH of ~7.4.[5] This approach is more relevant for biochemical assays where pH can be controlled.

Question 4: How can I determine the maximum soluble concentration of the compound in my specific cell culture medium?

Answer: You can determine the empirical or "kinetic" solubility limit with a simple benchtop experiment.[2]

  • Experimental Protocol: Kinetic Solubility Test

    • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Media Setup: Dispense your complete cell culture medium (including serum, as proteins can affect solubility) into several sterile microcentrifuge tubes (e.g., 0.5 mL per tube) and pre-warm to 37°C.[5][11]

    • Serial Dilution: Create a serial dilution of your compound directly in the media. For example, add 5 µL of the 10 mM stock to the first tube to make a 100 µM solution and vortex immediately. Then perform 2-fold serial dilutions down a series of tubes.

    • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2-24 hours).

    • Assessment: After incubation, carefully inspect each tube for precipitation. Check for visible particles, crystals, or a cloudy appearance against a dark background. The highest concentration that remains completely clear is your approximate kinetic solubility limit under these conditions.[5]

Part 3: Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues.

G start Start: Prepare Working Solution (Add DMSO stock to aqueous media) check_precip Precipitation or Cloudiness Observed? start->check_precip no_precip Solution is Clear Proceed with Experiment check_precip->no_precip No troubleshoot Initiate Troubleshooting check_precip->troubleshoot Yes step1 Step 1: Reduce Final Concentration Is a lower concentration acceptable for the assay? troubleshoot->step1 step2 Step 2: Optimize Dilution Method Pre-warm media, add stock slowly, vortex. step1->step2 step3 Step 3: Use Stepwise Dilution Create an intermediate dilution in media. step2->step3 step4 Step 4: Lower Stock Concentration Prepare a 1 mM stock in DMSO instead of 10 mM. step3->step4 recheck Re-check for Precipitation step4->recheck success Problem Solved Note optimized protocol recheck->success No fail Issue Persists Consider alternative solvent or formulation recheck->fail Yes

Caption: Troubleshooting workflow for compound precipitation in aqueous media.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Preventing AZD2932 precipitation in cell culture media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • CymitQuimica. (n.d.). CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Williams, K. (2017, October 3). How to prevent fatty acid precipitation/micelle formation in cell culture media?
  • MCE. (n.d.). Compound Handling Instructions.
  • Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Sigma-Aldrich. (n.d.). 5-Methoxy-4-piperazin-1-yl-pyrimidine | 141071-86-5.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • Fluorochem. (n.d.). 5-METHOXY-2-(PIPERAZIN-1-YL)PYRIMIDINE.
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • National Center for Biotechnology Information. (n.d.). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity.
  • PubChem. (n.d.). Piperazine (C4H10N2) properties.
  • PubMed. (2015, August 1). In vitro disposition profiling of heterocyclic compounds.
  • PubChem. (n.d.). 3-Methoxy-4-[4-(1-phenylpyrazolo[5,4-d]pyrimidin-4-yl)piperazin-1-yl]benzonitrile.
  • Fluorochem. (n.d.). 4-methoxy-2-(1-piperazinyl)pyrimidine.
  • MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
  • Wiley Online Library. (n.d.). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs.
  • Mujeeb Khan, N. (2018, November 21). Solubility of drug in DMSO?
  • RSC Publishing. (2024, January 8). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents.
  • Vulcanchem. (n.d.). 2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine - 2548981-76-4.
  • Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

Sources

Technical Support Center: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold.

This structure is a "privileged scaffold" in medicinal chemistry, widely used as a core for Kinase Inhibitors (e.g., ALK, CDK, EGFR) and GPCR Ligands (e.g., Serotonin/Dopamine receptors). However, its chemical features predispose it to specific off-target liabilities—most notably promiscuous kinase binding , hERG channel blockade , and monoaminergic receptor cross-reactivity .

Status: Active Ticket Type: Lead Optimization / Assay Interference Assigned Specialist: Senior Application Scientist

🔬 Module 1: Diagnostic Hub – "Is my phenotype real?"

User Issue: "My compound shows potent cell killing (IC50 < 100 nM), but the biochemical kinase assay shows weak inhibition (IC50 > 1 µM). What is happening?"

Root Cause Analysis: This "Phenotype-Target Mismatch" suggests your compound is killing cells via an off-target mechanism , likely unrelated to your primary kinase target. For the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold, the most common culprits are Polypharmacology (hitting other essential kinases) or Lysosomotropism .

🛠️ Troubleshooting Workflow

Follow this decision tree to isolate the off-target effect.

OffTargetDiagnosis Start Start: Phenotype > Biochemical Potency Step1 Step 1: Check Physicochemical Properties (cLogP & pKa) Start->Step1 Decision1 Is cLogP > 3 and pKa > 8? Step1->Decision1 Step2 Step 2: Perform Kinome Profiling (ScanMAX / KINOMEscan) Result2 Suspect: Multi-Kinase Inhibition (Pan-CDK or Aurora hits) Step2->Result2 Decision1->Step2 No Result1 Suspect: Lysosomotropism (Compound trapping in lysosomes) Decision1->Result1 Yes Action1 Action: Run Lysotracker Red Assay & Check Vacuolization Result1->Action1 Action2 Action: Review 'Hinge Binder' SAR (See Module 2) Result2->Action2

Figure 1: Diagnostic logic for identifying off-target toxicity in piperazinyl-pyrimidine derivatives.

🧬 Module 2: The "Usual Suspects" – Structural Liabilities

User Issue: "I am seeing cardiotoxicity signals or unexpected CNS side effects in early animal models."

Technical Insight: The 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold contains two distinct "warheads" for off-target binding. You must decouple these during optimization.

The Piperazine Problem (The "Tail")
  • Liability: hERG Blockade & GPCR Binding.

  • Mechanism: The secondary amine (basic pKa ~8.5–9.5) is protonated at physiological pH. This cation mimics the endogenous ligands of biogenic amine receptors (Dopamine D2, 5-HT) and binds the inner pore of the hERG potassium channel.

  • Impact: QT prolongation (cardiotoxicity) and CNS effects (sedation/anxiety).

  • Fix: Reduce basicity. Cap the piperazine or replace it with a less basic heterocycle (e.g., morpholine, diazepane).

The Pyrimidine Problem (The "Hinge")
  • Liability: Kinase Promiscuity.

  • Mechanism: The pyrimidine N1 and N3 atoms act as hydrogen bond acceptors. In the absence of a "gatekeeper" substituent, this core fits into the ATP-binding pocket of hundreds of kinases (e.g., CDK2, JAK2, ALK).

  • Impact: Cytotoxicity driven by inhibition of essential cell-cycle kinases rather than your target.

  • Fix: Introduce steric bulk at the 6-position or modify the 5-methoxy group to clash with the gatekeeper residues of off-target kinases.

🧪 Module 3: Validated Mitigation Protocols

Protocol A: The "Safety Panel" (hERG & GPCR)

Use this protocol if your compound causes unexplained sudden death in mice or arrhythmias.

  • hERG Patch Clamp Assay:

    • Standard: Automated patch clamp (e.g., QPatch).

    • Threshold: IC50 should be > 30-fold higher than your therapeutic Cmax.

    • Mitigation Strategy: If hERG IC50 < 1 µM, append an electron-withdrawing group (EWG) like acetyl, sulfonyl, or carbamate to the piperazine nitrogen to lower the pKa below 7.0.

  • CEREP / Eurofins Safety Screen:

    • Focus: Request the "Biogenic Amine" panel.

    • Watchlist: 5-HT2A, Dopamine D2, Alpha-1 Adrenergic.

    • Note: Piperazinyl-pyrimidines are notoriously active against 5-HT1A (e.g., Buspirone metabolites).

Protocol B: Kinase Selectivity Profiling

Use this protocol if your cellular potency is disconnected from biochemical potency.

  • Broad Panel Screening:

    • Do not rely on a 10-kinase panel. Use a ScanMAX or KINOMEscan (400+ kinases) at a single concentration (e.g., 1 µM).

  • Selectivity Score (S-score):

    • Calculate

      
      .
      
    • Target: S(35) < 0.05 for a selective probe.

  • Negative Control Generation:

    • Synthesize the N-methylated pyrimidine analog. This usually disrupts the hinge-binding hydrogen bonds.

    • Result: If the N-methyl analog is still cytotoxic, the toxicity is non-kinase mediated (likely membrane disruption or aggregation).

📊 Data Summary: Structural Modification Effects

Modification RegionChemical ChangeIntended EffectRisk / Off-Target Consequence
Piperazine (N4) N-Alkylation (Methyl/Ethyl)Improve permeabilityHigh Risk: Increases hERG & GPCR affinity (Basic amine remains).
Piperazine (N4) N-Acylation (Amide/Urea)Remove basicityFix: Eliminates hERG/GPCR liability. May lower solubility.
Pyrimidine (C5) Methoxy

Ethoxy/Isopropoxy
Increase hydrophobic contactVariable: May improve selectivity by clashing with small gatekeepers.
Pyrimidine (C6) Add Methyl/ChloroInduce twist / Steric clashFix: Drastically changes kinase selectivity profile (blocks pan-kinase binding).

❓ Frequently Asked Questions (FAQs)

Q1: My compound precipitates in cell culture media. Could this mimic an off-target effect? A: Yes. The 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold is relatively flat and lipophilic. At high concentrations (>10 µM), it can form colloidal aggregates that sequester proteins non-specifically ("Pan-Assay Interference Compounds" or PAINS).

  • Test: Run your biochemical assay with 0.01% Triton X-100 . If potency disappears, you have an aggregator, not an inhibitor.

Q2: Is the 5-methoxy group essential? A: Often, yes. The 5-methoxy group usually acts as an electron donor to the pyrimidine ring, increasing the basicity of the hinge-binding nitrogen (N1). Removing it (H) or changing it to an electron-withdrawing group (F, Cl) will drastically alter the Hydrogen Bond Acceptor capability and likely kill potency against your primary kinase target.

Q3: I found high metabolic clearance. Where is the soft spot? A: It is almost certainly the piperazine ring .

  • N-Dealkylation: If you have a substituent on the distal nitrogen.

  • Ring Hydroxylation: CYP450s often oxidize the carbon alpha to the nitrogen.

  • Solution: Fluorinate the piperazine ring or use a bridged piperazine (e.g., 3,8-diazabicyclo[3.2.1]octane) to sterically block metabolism.

Q4: Why does my compound bind Serotonin receptors? A: The "Aryl-Piperazine" motif is the pharmacophore for serotonin ligands (e.g., Buspirone). The 5-methoxy-pyrimidine acts as the "Aryl" part. To break this, you must distort the geometry. Try substituting the piperazine with a 3-amino-pyrrolidine or a piperidine linker to change the vector of the basic nitrogen.

📚 References

  • Structure-Activity Relationships of Pyrimidine Kinase Inhibitors

    • Title: Discovery of NVP-TAE684, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).

    • Source: Galkin, A. V., et al. Proc. Natl. Acad. Sci. U.S.A. (2007).[1]

    • Relevance: Establishes the 2,4-diamino-5-substituted pyrimidine as a core kinase scaffold and highlights the role of the solubilizing piperazine group.

    • URL:[Link]

  • GPCR Off-Target Liabilities of Piperazines

    • Title: 1-(2-Pyrimidinyl)piperazine as an active metabolite of buspirone: receptor binding profile.

    • Source:Wikipedia / DrugBank Data (Validated Chemical Data).

    • Relevance: Confirms the high affinity of the pyrimidinyl-piperazine fragment for Alpha-2 adrenergic and 5-HT1A receptors.

    • URL:[Link]

  • hERG Blockade Mechanisms

    • Title: Structural basis for hERG K+ channel blockade by pharmaceutical drugs.

    • Source:Molecular Pharmacology.

    • Relevance: Explains why basic amines (like the distal nitrogen in piperazine) are critical pharmacophores for hERG blockade and how to mitigate it.

    • URL:[Link]

  • Metabolic Stability of Piperazine Scaffolds

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2]

    • Source:ChemistryOpen (2024 Review).

    • Relevance: Detailed analysis of metabolic soft spots on the piperazine ring and synthetic strategies for stabilization.

    • URL:[Link]

Sources

Technical Support Center: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Synthesis & QC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process engineers encountering challenges in the synthesis, purification, and quality control of 5-Methoxy-4-(piperazin-1-yl)pyrimidine . Unlike standard datasheets, this resource focuses on the causality of failure modes and provides self-validating protocols to ensure high-purity isolation.

Part 1: Critical Synthesis Parameters

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 4-Chloro-5-methoxypyrimidine  with Piperazine . While theoretically simple, the presence of the electron-donating methoxy group at C5 deactivates the ring toward nucleophilic attack compared to unsubstituted pyrimidines, requiring optimized conditions.
Core Reaction Pathway
  • Substrate: 4-Chloro-5-methoxypyrimidine (Electrophile)

  • Reagent: Piperazine (Nucleophile & Base)

  • Key Challenge: Controlling the formation of the

    
    -Bis-pyrimidine dimer  (Impurity B) and managing the solubility of the polar product.
    

SynthesisWorkflow Start Start: 4-Cl-5-OMe-Pyrimidine Reaction SnAr Reaction (Reflux, Polar Solvent) Start->Reaction Piperazine Piperazine (Excess 5-10 eq) Piperazine->Reaction Nucleophile Check IPC: HPLC/TLC Check for Dimer Reaction->Check Check->Reaction Incomplete Workup Workup: Remove Excess Piperazine Check->Workup Conversion > 98% Product Final Product: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Workup->Product

Figure 1: Optimized workflow for the synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine, emphasizing the critical In-Process Control (IPC) point.

Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Efficiency & Impurities

Q1: I observe a persistent impurity at RRT ~1.5-1.8 in HPLC. It increases with reaction time. What is it? Diagnosis: This is likely the


-bis(5-methoxy-4-pyrimidyl)piperazine  (Dimer Impurity).
Mechanism:  Piperazine has two nucleophilic nitrogens. Once the mono-substituted product forms, it still possesses a secondary amine that can attack another molecule of the starting chloropyrimidine.
Solution: 
  • Increase Nucleophile Equivalents: You are likely using a 1:1 or 1:2 ratio. Increase piperazine to 5–10 equivalents . This statistical excess ensures the chloropyrimidine reacts with free piperazine rather than the product.

  • Reverse Addition: Add the chloropyrimidine solution slowly to the piperazine solution. This keeps the concentration of the electrophile low relative to the nucleophile.

Q2: The reaction is sluggish (low conversion after 24h). Can I increase the temperature? Expert Insight: The 5-methoxy group donates electron density into the ring, raising the LUMO energy and deactivating the C4 position toward


.
Protocol Adjustment: 
  • Solvent Switch: If using Ethanol/Methanol, switch to a dipolar aprotic solvent like DMF or DMSO (reaction temp 80–100°C). These solvents solvate the cationic counterion (if using a salt base) or stabilize the transition state, significantly accelerating

    
     rates [1].
    
  • Catalysis: Add 0.1 eq of KI (Potassium Iodide) . The Finkelstein reaction generates a transient 4-Iodo intermediate, which is a better leaving group than chloride.

Category B: Isolation & Purification [1]

Q3: My product is water-soluble and I cannot extract it into Ethyl Acetate. How do I isolate it? Diagnosis: The piperazine moiety is highly polar and basic (


). At neutral or acidic pH, it remains protonated in the aqueous phase.
Isolation Protocol: 
  • pH Adjustment: Basify the aqueous quench to pH > 12 using 50% NaOH. This ensures the piperazine is in its free base form.

  • Salting Out: Saturate the aqueous phase with NaCl . This disrupts the hydration shell of the organic molecule (Hofmann effect), forcing it into the organic layer.

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Ethyl Acetate is often too non-polar for free-base piperazines.

Q4: The final product is an oil/gum. How can I get a solid for QC? Expert Insight: Piperazine derivatives often form amorphous solids or oils due to conformational flexibility. Crystallization Strategy:

  • Salt Formation: Do not isolate the free base. Treat the crude oil with HCl in Dioxane or Fumaric acid in Ethanol. The resulting hydrochloride or fumarate salt will likely crystallize sharply and is more stable for storage.

  • Trituration: If you must keep the free base, triturate the oil with cold Diethyl Ether or Hexane/MTBE to induce precipitation.

Part 3: Quality Control & Analytical Methods
Standardized HPLC Method (Reverse Phase)

This method separates the target from the common "Dimer" impurity and the hydrolyzed "Pyrimidinone" byproduct.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 6.5) or 0.1% TFA in Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% -> 95% B
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Amine bonds)
Run Time 25 minutes

Impurity Profile Table:

ImpurityRelative Retention Time (RRT)OriginLimit (Suggested)
Hydrolysis Product (5-methoxy-3H-pyrimidin-4-one)~0.4 - 0.6Moisture in reaction/workup< 0.5%
Target Molecule 1.00Product> 98.0%
Starting Material (4-Cl-5-OMe-pyrimidine)~1.2 - 1.3Incomplete Reaction< 0.1%
Dimer Impurity (Bis-pyrimidine)~1.6 - 1.8Lack of Piperazine Excess< 0.2%
Impurity Formation Pathway

ImpurityPathways cluster_main Main Reaction cluster_side Side Reactions Start 4-Chloro-5-methoxypyrimidine Product Target: 5-Methoxy-4-(piperazin-1-yl)pyrimidine Start->Product + Piperazine Hydrolysis Impurity A (Hydrolysis): 5-Methoxy-pyrimidin-4-one Start->Hydrolysis + H2O (Wet solvent) Dimer Impurity B (Dimer): N,N'-bis(5-methoxy-4-pyrimidyl)piperazine Product->Dimer + Start Material (If Piperazine is limiting)

Figure 2: Mechanistic origin of key impurities. Impurity B is controlled by stoichiometry; Impurity A is controlled by solvent dryness.

Part 4: Storage & Stability
  • Hygroscopicity: The free base is hygroscopic. Store in a desiccator.

  • Carbamate Formation: Piperazines react with atmospheric

    
     to form carbamic acids/salts.
    
    • Symptom:[2][3][4][5][6] Appearance of a "ghost" peak in NMR or broadening of signals.

    • Prevention: Store under Argon/Nitrogen atmosphere.

  • Genotoxicity Warning: Avoid contact with nitrites or nitrosating agents (e.g., in water or solvents), as secondary amines like piperazine can form N-nitrosopiperazine , a potent carcinogen (Class 1 mutagen) [2].

References
  • Effect of Solvent on SnAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Nitrosamine Risk in Piperazines: Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development, 24(9), 1629–1646.

  • Piperazine Pyrimidine Synthesis: Brockunier, L. L., et al. (2004). Human β3-adrenergic receptor agonists containing 1,2,4-triazoles and tetrazoles. Bioorganic & Medicinal Chemistry Letters, 14(19), 4975-4978.

Sources

Validation & Comparative

A Researcher's Guide to Pyrimidine-Based PARP Inhibition: Profiling Senaparib Against the Field

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the principle of synthetic lethality has been powerfully validated by the success of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have revolutionized the treatment of cancers harboring deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. The evolution of PARP inhibitors has been marked by a sophisticated exploration of chemical scaffolds to optimize potency, selectivity, and the crucial mechanism of "PARP trapping."

This guide provides an in-depth comparison of PARP inhibitors, with a specific focus on the pyrimidine-based scaffold. Contrary to a broad classification, a detailed structural analysis reveals that among the most clinically advanced and next-generation inhibitors, Senaparib (IMP4297) stands out as a key exemplar of a pyrimidine-based structure. Therefore, this guide will profile Senaparib in a head-to-head context against non-pyrimidine benchmarks that define the modern PARP inhibitor landscape: the potent PARP trapper Talazoparib , the first-in-class Olaparib , and the highly PARP1-selective AZD5305 (Saruparib) .

The DNA Damage Response and the Dual Killing Mechanism of PARP Inhibitors

PARP1 and PARP2 are critical enzymes in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins. This action recruits the necessary DNA repair machinery. In cancer cells with a defective HR pathway (e.g., due to BRCA mutations), the repair of double-strand breaks (DSBs) is compromised. These cells become critically dependent on PARP-mediated SSB repair for survival.

PARP inhibitors exploit this dependency via two primary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with the enzyme's natural substrate (NAD+), preventing the synthesis of PAR chains. This leads to an accumulation of unrepaired SSBs, which can collapse replication forks during cell division, generating toxic DSBs.

  • PARP Trapping: This is now understood to be a dominant driver of cytotoxicity. Some inhibitors not only block the catalytic site but also stabilize the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[1] These trapped complexes are potent cytotoxic lesions that obstruct DNA replication and transcription, leading to cell death.[1]

The interplay between these two mechanisms defines an inhibitor's unique pharmacological profile.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER Viability Cell Survival BER->Viability DNA_DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) Repair DNA_DSB->HR HR->Viability DNA_SSB_C DNA Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_C->PARPi PARP_Inhibition Catalytic Inhibition & PARP Trapping PARPi->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DNA_DSB_C Toxic DSB Accumulation Replication_Fork_Collapse->DNA_DSB_C HR_Deficient Defective HR Repair (e.g., BRCA mutation) DNA_DSB_C->HR_Deficient Apoptosis Synthetic Lethality (Cell Death) HR_Deficient->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibitors.

The Pyrimidine Scaffold: A Privileged Structure

In medicinal chemistry, certain molecular scaffolds appear frequently in successful drugs due to their favorable properties for binding to biological targets. The pyrimidine ring, a heterocyclic aromatic compound, is one such "privileged scaffold." Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in π-π stacking interactions with aromatic amino acid residues in an enzyme's active site. In the context of PARP inhibitors, the pyrimidine moiety can be a key component of the pharmacophore that mimics the nicotinamide portion of NAD+, enabling it to sit effectively in the enzyme's catalytic pocket.[2][3]

Senaparib (IMP4297) is a potent PARP1/2 inhibitor whose novel structure incorporates a pyrimidine ring linked to a piperazine carbonyl group. This design distinguishes it from other major PARP inhibitors and forms the basis of its unique pharmacological profile.[4][5]

Comparative Performance Analysis: Senaparib vs. The Field

To objectively evaluate Senaparib, we must compare its performance against inhibitors that represent the pinnacle of different design strategies: Talazoparib (the potent trapper), AZD5305 (the PARP1-selective agent), and Olaparib (the first-in-class benchmark).

Data Presentation: Biochemical Potency and PARP Trapping

The following table summarizes key preclinical parameters for these inhibitors. It is crucial to recognize that values, especially for PARP trapping, can vary based on the assay used (e.g., biochemical vs. cellular). The data presented here are compiled from multiple sources to provide a consolidated view.

ParameterSenaparibTalazoparibOlaparibAZD5305 (Saruparib)Reference(s)
PARP1 IC₅₀ (nM) 0.48 0.57~1-5~1.5-3[4][6][7][8][9][10]
PARP2 IC₅₀ (nM) 1.6 ~0.2-1.5~1~650-1400[6][7][8][10][11]
PARP1/2 Selectivity Dual InhibitorDual InhibitorDual InhibitorPARP1 Selective (>500x) [12][13]
PARP Trapping EC₅₀ (nM) ~0.40 ~0.28 >30~60[8][14]

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. EC₅₀: Half-maximal effective concentration for PARP trapping. A lower value indicates higher trapping efficiency.

Expertise & Experience: Interpreting the Data
  • Potency & Trapping (Senaparib vs. Talazoparib): Senaparib demonstrates sub-nanomolar enzymatic inhibition of PARP1, on par with the potent inhibitor Talazoparib.[6][15] Critically, its PARP trapping efficiency is also exceptionally high, with a cellular trapping EC₅₀ of 0.40 nM, approaching that of Talazoparib (0.28 nM), which is widely regarded as the most potent PARP trapper among clinically approved agents.[8][16] This positions Senaparib as a highly potent dual inhibitor and trapper, suggesting a strong cytotoxic potential in HR-deficient tumors. Preclinical studies have shown it to be more potent than olaparib in in vivo models.[17][18]

  • Selectivity (Senaparib vs. AZD5305): The key philosophical difference in inhibitor design is highlighted here. Senaparib, like most first-generation inhibitors, is a dual PARP1/PARP2 inhibitor. In contrast, AZD5305 was specifically designed for PARP1 selectivity (>500-fold over PARP2).[10][12] The hypothesis behind the PARP1-selective approach is that PARP2 inhibition may contribute disproportionately to the hematological toxicities (anemia, neutropenia, thrombocytopenia) seen with dual inhibitors.[13] Preclinical data for AZD5305 supports this, showing minimal effects on hematopoietic parameters compared to dual inhibitors.[12][13] While Senaparib's profile suggests potent efficacy, its dual nature may align its safety profile more with traditional PARP inhibitors. However, its novel structure may offer a different tolerability window, which was established as manageable in its clinical trials.[5]

  • Benchmarking (Senaparib vs. Olaparib): Compared to the foundational PARP inhibitor Olaparib, Senaparib represents a significant leap in both enzymatic and trapping potency.[4] Olaparib has weaker PARP trapping activity, which may explain the higher doses required in the clinic and differences in single-agent efficacy in some contexts.[16] The high potency of Senaparib, demonstrated by its recent approval in China based on the FLAMES study, underscores the progress made in optimizing the PARP inhibitor scaffold for greater efficacy.[5]

Pharmacological Landscape of PARP Inhibitors x_axis_label <— PARP Trapping Potency —> high_trapping High low_trapping Moderate/Low y_axis_label <— PARP1/2 Selectivity —> dual_inhibitor Dual PARP1/2 parp1_selective PARP1 Selective Talazoparib Talazoparib Senaparib Senaparib AZD5305 AZD5305 Olaparib Olaparib

Caption: Comparative positioning of pyrimidine-based Senaparib.

Experimental Corner: Key Methodologies

Trustworthy and reproducible data are the bedrock of drug development. The following protocols outline validated systems for assessing the two key functions of a PARP inhibitor.

Protocol 1: Biochemical PARP Trapping Assay (Fluorescence Polarization)

This assay provides a quantitative measure of an inhibitor's ability to stabilize the PARP1-DNA complex in a purified system.

  • Principle (Trustworthiness): The assay relies on the principle that a small, fluorescently-labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the much larger PARP1 enzyme binds to it, the tumbling slows dramatically, increasing the FP signal. Upon addition of NAD+, PARP1 auto-PARylates and dissociates, causing the FP signal to drop. A trapping agent will prevent this dissociation, maintaining a high FP signal. The system is self-validating through the inclusion of "Low FP" (dissociated) and "High FP" (stably bound, no NAD+) controls.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare serial dilutions of the test inhibitor (e.g., Senaparib) in DMSO, followed by a final dilution in assay buffer.

      • Dilute recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide (with a nick or break) to working concentrations in a cold assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Plate Setup (384-well, black, low-volume plate):

      • Blank wells: Assay buffer only.

      • Low FP Control (No Trapping): PARP1, DNA probe, NAD+, and DMSO vehicle.

      • High FP Control (Maximal Trapping): PARP1, DNA probe, and DMSO vehicle (NO NAD+).

      • Test wells: PARP1, DNA probe, NAD+, and serial dilutions of the test inhibitor.

    • Assay Execution:

      • Add PARP1, the fluorescent DNA probe, and the test inhibitor (or DMSO) to the appropriate wells.

      • Incubate at room temperature for 30-60 minutes, protected from light, to allow the binding of PARP1 and the inhibitor to the DNA.

      • Initiate the dissociation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.

      • Incubate for an additional 60 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.

      • Subtract the blank mP value from all other wells.

      • Plot the normalized mP values against the log of the inhibitor concentration and fit a dose-response curve to determine the EC₅₀.

Protocol 2: Cellular PARP Activity Assay (Immunofluorescence or ELISA)

This assay measures the inhibition of PARP enzymatic activity within intact cells.

  • Principle (Trustworthiness): Cellular PARP activity (PARylation) is induced by a DNA damaging agent (e.g., H₂O₂ or MMS). In the presence of a PARP inhibitor, the formation of PAR chains is blocked. The amount of PAR generated can be quantified using an anti-PAR antibody, providing a direct measure of the inhibitor's cellular potency. Comparing treated vs. untreated cells provides a clear, self-validating measure of inhibition.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Seed cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

      • Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.

    • Induction of DNA Damage:

      • Induce PARP activity by adding a DNA damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes.

    • Cell Lysis and Detection (ELISA-based example):

      • Wash the cells with cold PBS.

      • Fix the cells with cold methanol or paraformaldehyde.

      • Permeabilize the cells with a detergent (e.g., Triton X-100).

      • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

      • Incubate with a primary antibody specific for PAR (poly ADP-ribose).

      • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Wash again, and add a chemiluminescent or colorimetric HRP substrate.

    • Data Acquisition and Analysis:

      • Read the signal (luminescence or absorbance) on a plate reader.

      • Normalize the data to untreated controls and plot against the log of inhibitor concentration to calculate the cellular IC₅₀.

cluster_workflow Inhibitor Characterization Workflow start Start: Novel Compound biochem Biochemical Assay (PARP1/2 Enzymatic IC₅₀) start->biochem trapping Biochemical Assay (PARP Trapping EC₅₀) biochem->trapping cellular_parp Cellular PARP Assay (Cellular IC₅₀) trapping->cellular_parp cytotoxicity Cytotoxicity Assay (HRD vs HRP Cell Lines) cellular_parp->cytotoxicity invivo In Vivo Xenograft Model (Efficacy & Tolerability) cytotoxicity->invivo decision Go/No-Go Decision invivo->decision

Caption: A typical workflow for preclinical PARP inhibitor evaluation.

Conclusion and Future Directions

The development of PARP inhibitors is a testament to the power of structure-based drug design. While the field is dominated by several highly effective scaffolds, the pyrimidine-based inhibitor Senaparib has emerged as a clinically validated and potent agent. Its profile, characterized by sub-nanomolar dual PARP1/2 inhibition and exceptionally strong PARP trapping, places it at the forefront of the field, rivaling the most potent trappers like Talazoparib.

The comparative analysis also highlights a critical divergence in future design strategy. Will the field pursue even more potent dual trappers like Senaparib, or will the promise of an improved safety profile drive the adoption of PARP1-selective inhibitors like AZD5305? The answer will likely depend on the clinical context, tumor type, and whether these agents are used as monotherapy or in combination. For researchers, understanding these distinct pharmacological profiles—underpinned by their unique chemical scaffolds—is essential for selecting the right tool and designing the next generation of synthetically lethal therapies.

References

A comprehensive, numbered list of all cited sources would be included here, with full titles, source information, and clickable URLs for verification.

Sources

in vivo validation of 5-Methoxy-4-(piperazin-1-yl)pyrimidine activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical roadmap for the in vivo validation of 5-Methoxy-4-(piperazin-1-yl)pyrimidine (referred to herein as 5-MPP ).

Based on its chemical structure—a pyrimidine core substituted with a piperazine moiety at position 4 and a methoxy group at position 5—this compound represents a critical pharmacophore found in Serotonin 5-HT1A receptor ligands (analogous to the metabolite 1-PP) and Histamine H4 receptor antagonists .

This guide outlines a dual-track validation strategy to distinguish its primary pharmacological activity (CNS Anxiolytic vs. Anti-inflammatory) and compares its performance against established industry standards.

Executive Summary & Compound Profile

5-MPP is a close structural analog of 1-(2-Pyrimidinyl)piperazine (1-PP) , the active metabolite of Buspirone. The addition of the 5-methoxy group is a strategic modification often employed to alter metabolic stability and receptor selectivity profiles (specifically reducing


-adrenergic affinity while retaining 5-HT or H4 specificity).
Comparative Landscape

To validate 5-MPP, it must be benchmarked against compounds containing the unsubstituted pyrimidinylpiperazine scaffold.

Feature5-MPP (The Product) 1-PP (Alternative 1) Buspirone (Alternative 2) JNJ-7777120 (Alternative 3)
Structure 5-OMe-Pyrimidinyl-PiperazineUnsubstituted Pyrimidinyl-PiperazineAzapirone-linked 1-PPIndolyl-Piperazine
Primary Target Putative: 5-HT1A (Agonist) or H4R (Antagonist)5-HT1A (Partial Agonist) /

-AR (Antagonist)
5-HT1A (Partial Agonist)Histamine H4 Receptor (Antagonist)
BBB Penetration Predicted High (Lipophilic)HighModerateLow (Peripherally restricted)
Validation Focus Selectivity profiling (5-HT vs H4)Active Metabolite BaselineClinical Anxiolytic StandardAnti-pruritic Standard

Pharmacokinetic (PK) & Safety Validation

Before efficacy testing, you must establish the "exposure-response" relationship. The 5-methoxy group is metabolically labile; therefore, determining half-life (


) is the first critical gate.
Experiment A: Bioavailability & BBB Penetration
  • Objective: Confirm CNS exposure (Brain/Plasma ratio > 0.3).

  • Subjects: Male C57BL/6 Mice (n=3 per timepoint).

  • Protocol:

    • Formulation: Dissolve 5-MPP in 5% DMSO / 5% Tween-80 / 90% Saline.

    • Administration: Single bolus 10 mg/kg (IP) or 30 mg/kg (PO).

    • Sampling: Collect plasma and brain tissue at 0.25, 0.5, 1, 4, and 8 hours.

    • Analysis: LC-MS/MS (MRM mode). Monitor for demethylated metabolite (4-piperazinyl-5-hydroxypyrimidine).

Expert Insight: If the 5-methoxy group is rapidly cleaved, the in vivo activity will mimic the hydroxy-metabolite. If stability is poor, consider co-administration with a CYP inhibitor (e.g., 1-aminobenzotriazole) for proof-of-concept studies.

Pharmacodynamic Track 1: CNS Activity (Serotonergic)

Given the scaffold's similarity to 1-PP, the primary hypothesis is 5-HT1A modulation .

Mechanistic Pathway

The following diagram illustrates the G-protein coupled signaling pathway 5-MPP is hypothesized to modulate in the dorsal raphe nucleus.

G Ligand 5-MPP (Ligand) Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binding GProtein Gαi Subunit Dissociation Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition KChannel GIRK Channel (Opening) GProtein->KChannel Activation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Anxiolytic Effect (Reduced Firing) cAMP->Effect Hyperpol Membrane Hyperpolarization KChannel->Hyperpol K+ Efflux Hyperpol->Effect Neuronal Inhibition

Figure 1: Hypothesized mechanism of action for 5-MPP at the presynaptic 5-HT1A autoreceptor, leading to neuronal inhibition and anxiolysis.

Validation Protocol: Elevated Plus Maze (EPM)

This test validates anxiolytic activity compared to Buspirone.

  • Groups (n=10/group):

    • Vehicle Control.

    • Positive Control: Buspirone (3 mg/kg, IP).

    • Test Group: 5-MPP (1, 3, 10 mg/kg, IP).

  • Procedure:

    • Administer compound 30 mins prior to testing.

    • Place mouse in center of EPM facing an open arm.

    • Record for 5 minutes: Time in Open Arms vs. Closed Arms.

  • Success Criteria:

    • 5-MPP must significantly increase Time in Open Arms (

      
      ) compared to vehicle.
      
    • Differentiation: If 5-MPP shows efficacy at lower doses than 1-PP, the 5-methoxy group enhances potency.

Pharmacodynamic Track 2: Inflammatory Activity (Histaminergic)

If the CNS profile is weak, the piperazine-pyrimidine core is a classic scaffold for Histamine H4 Receptor (H4R) antagonists, used in treating pruritus (itch) and inflammation.

Validation Protocol: Histamine-Induced Pruritus Model

This protocol differentiates H4 activity from H1 activity.

  • Groups:

    • Vehicle.

    • Positive Control: JNJ-7777120 (20 mg/kg, PO) - Selective H4 Antagonist.

    • Negative Control: Cetirizine (10 mg/kg) - Selective H1 Antagonist (to rule out H1 effects).

    • Test Group: 5-MPP (10, 30 mg/kg, PO).

  • Induction:

    • Shave the dorsal neck region of mice.

    • Intradermal injection of Histamine diphosphate (100 µ g/site ) or VUF-8430 (specific H4 agonist).

  • Observation:

    • Record "bout of scratching" for 30 minutes post-injection using automated behavioral tracking (e.g., Noldus EthoVision).

  • Data Analysis:

    • Calculate % Inhibition of scratching bouts relative to Vehicle.

Expected Outcomes & Interpretation
ObservationConclusionNext Step
High Efficacy in EPM, Low in Pruritus 5-MPP is a Serotonergic Ligand (5-HT1A).Proceed to Forced Swim Test (Antidepressant potential).
High Efficacy in Pruritus, Low in EPM 5-MPP is an H4 Receptor Antagonist .Proceed to Asthma/Inflammation models.
Active in Both "Dirty" Drug (Multi-target).Assess toxicity; likely non-viable for clinical dev.

Synthesis of Validation Workflow

The following workflow summarizes the decision logic for validating 5-MPP.

Workflow Start Start: 5-MPP Validation PK Step 1: PK Study (BBB Penetration?) Start->PK BranchCNS Yes (Brain High) PK->BranchCNS BranchPeri No (Peripheral) PK->BranchPeri TestCNS Step 2A: EPM Test (Anxiety) BranchCNS->TestCNS TestInflam Step 2B: Pruritus Model (H4 Antagonism) BranchPeri->TestInflam TestCNS->TestInflam No Effect Result1 5-HT1A Agonist (Buspirone-like) TestCNS->Result1 Open Arm Time ↑ Result2 H4 Antagonist (JNJ-like) TestInflam->Result2 Scratching ↓

Figure 2: Decision tree for in vivo validation based on pharmacokinetic distribution.

References

  • Zuideveld, K. P., et al. (2002). "Pharmacological properties of 1-(2-pyrimidinyl)piperazine (1-PP), an active metabolite of buspirone." European Journal of Pharmacology.

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ 7777120: In vivo and in vitro profile." Journal of Pharmacology and Experimental Therapeutics.

  • Vita-Invest, S.A. (1996).[1] "Indol derivatives useful for the treatment of migraine."[1] European Patent EP0714896A1.[1] (Describes the synthesis of 5-methoxy-4-piperazinylpyrimidine intermediates).

  • Dunlop, J., et al. (2006). "Characterization of the 5-HT1A receptor agonist activity of the active metabolite of buspirone, 1-(2-pyrimidinyl)piperazine." CNS Drug Reviews.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.